3-(2-Thienyl)acryloyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClOS/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPKHEMQDJRRIE-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460446 | |
| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28424-61-5 | |
| Record name | 3-(2-THIENYL)ACRYLOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(2-Thienyl)acryloyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
This guide provides an in-depth exploration of 3-(2-thienyl)acryloyl chloride, a versatile bifunctional reagent of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its core chemical properties, provide validated protocols for its synthesis and key reactions, and discuss its strategic application in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists and professionals in the field, bridging the gap between theoretical knowledge and practical application.
Core Molecular Profile and Physicochemical Properties
This compound, with the CAS number 28424-61-5, is a reactive acyl chloride featuring a thiophene ring conjugated to an acryloyl chloride moiety.[1][2] This unique combination of a heteroaromatic ring and a reactive electrophilic group makes it a valuable building block in the synthesis of a diverse range of molecular architectures.
The thiophene ring, a sulfur-containing heterocycle, is a well-established pharmacophore in numerous approved drugs, often contributing to enhanced biological activity and improved pharmacokinetic profiles. The acryloyl chloride group, on the other hand, is a highly reactive functional group that readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the thienylacryloyl scaffold into various molecules.
Key Physicochemical Data:
For clarity and ease of reference, the key physicochemical properties of this compound are summarized in the table below. It is important to note that due to its reactive nature, some physical properties like melting and boiling points may be subject to decomposition.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅ClOS | [2] |
| Molecular Weight | 172.63 g/mol | [2] |
| CAS Number | 28424-61-5 | [1][2] |
| Appearance | (Not explicitly stated, likely a liquid or low-melting solid) | Inferred |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM) | [3] |
Spectroscopic Characterization: A Guide to Identification
Accurate characterization of this compound is paramount to ensure its purity and to confirm the success of its synthesis. The following sections detail the expected spectroscopic signatures.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is distinguished by several characteristic absorption bands.[1] The most prominent of these is the strong carbonyl (C=O) stretching vibration of the acyl chloride, which typically appears in the range of 1740-1720 cm⁻¹.[1] The presence of the carbon-carbon double bond in the acryloyl moiety gives rise to a medium intensity C=C stretching band around 1634 cm⁻¹.[1] Additionally, the thiophene ring exhibits characteristic vibrations, including aromatic C-H stretching between 3100-3000 cm⁻¹ and ring stretching modes in the 1600-1400 cm⁻¹ region.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The protons on the thiophene ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm, with coupling patterns characteristic of a 2-substituted thiophene. The vinyl protons of the acryloyl group will appear as doublets, with their chemical shifts and coupling constants being indicative of the trans or cis configuration.
¹³C NMR: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the acyl chloride in the downfield region, typically around δ 165-175 ppm. The carbons of the thiophene ring and the vinyl group will also have distinct chemical shifts that can be used for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.[1] The molecular ion peak (M⁺) corresponding to the exact mass of the molecule will be observed. The fragmentation pattern will likely involve the loss of the chlorine atom and other characteristic fragments of the thienyl and acryloyl moieties, providing further structural confirmation.
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the preparation of this compound is the reaction of 3-(2-thienyl)acrylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most frequently employed reagents for this transformation. The use of oxalyl chloride is often preferred due to the formation of gaseous byproducts (CO and CO₂), which simplifies the purification process.[4]
Below is a detailed, step-by-step protocol for the synthesis of this compound using oxalyl chloride.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
Materials:
-
3-(2-Thienyl)acrylic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas supply
-
Ice bath
-
Rotary evaporator
Procedure:
-
Inert Atmosphere: Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.
-
Dissolution: To the flask, add 3-(2-thienyl)acrylic acid (1.0 equivalent) and anhydrous DCM. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add oxalyl chloride (1.2-1.5 equivalents) dropwise to the stirred solution. Vigorous gas evolution (CO, CO₂, and HCl) will be observed. The rate of addition should be controlled to prevent excessive foaming.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, or until the gas evolution ceases. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
Work-up: Once the reaction is complete, carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap to capture the corrosive byproducts.
-
Product: The resulting crude this compound is often used directly in the next step without further purification due to its reactivity. If purification is necessary, it can be attempted by distillation under high vacuum, though this carries a risk of polymerization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis back to the carboxylic acid.
-
Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier reagent with oxalyl chloride, which is a more potent acylating agent.
-
Excess Oxalyl Chloride: A slight excess of oxalyl chloride ensures the complete conversion of the carboxylic acid.
-
Controlled Addition at 0 °C: The reaction is exothermic. Slow, controlled addition at a low temperature helps to manage the reaction rate and prevent potential side reactions.
Reactivity and Key Transformations
The chemistry of this compound is dominated by the high electrophilicity of the carbonyl carbon. This makes it an excellent substrate for nucleophilic acyl substitution reactions.
General Reaction Mechanism:
Caption: General mechanism of nucleophilic acyl substitution.
Amide Formation
This compound reacts readily with primary and secondary amines to form the corresponding amides. These reactions are typically fast and exothermic. A base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct.
Experimental Protocol for Amide Synthesis:
-
Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude amide by recrystallization or column chromatography.
Ester Formation
Similarly, alcohols react with this compound to yield esters. These reactions are also typically performed in the presence of a base to scavenge the generated HCl.
Experimental Protocol for Ester Synthesis:
-
Dissolution: Dissolve the alcohol (1.0 equivalent) and a base such as pyridine or triethylamine (1.1 equivalents) in an anhydrous solvent like DCM.
-
Cooling: Cool the solution to 0 °C.
-
Acyl Chloride Addition: Add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for amide synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The 3-(2-thienyl)acryloyl scaffold is a privileged motif in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring and can participate in various non-covalent interactions with biological targets. The conjugated acryloyl system provides a rigid linker and can also act as a Michael acceptor in certain contexts.
The incorporation of this scaffold has led to the discovery of compounds with a wide range of biological activities, including:
-
Antimicrobial Agents: The thiophene moiety is present in many compounds with antibacterial and antifungal properties.
-
Anti-inflammatory Agents: Derivatives of 3-(2-thienyl)acrylic acid have been investigated for their anti-inflammatory effects.
-
Anticancer Agents: The thienopyrimidine scaffold, which can be synthesized from precursors derived from this compound, has shown promise as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5]
-
Enzyme Inhibitors: The reactive nature of the acryloyl group can be exploited for the development of covalent inhibitors of enzymes.
The ability to readily synthesize a library of amides and esters from this compound allows for a systematic exploration of the structure-activity relationship (SAR) around this core scaffold.[6] By varying the amine or alcohol component, researchers can fine-tune the physicochemical properties and biological activity of the resulting molecules to optimize their therapeutic potential.
Safety, Handling, and Storage
This compound is a reactive and potentially hazardous chemical. While specific toxicity data for this compound is limited, it should be handled with the same precautions as other acyl chlorides.
-
Corrosive: Acyl chlorides are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[7]
-
Lachrymator: It is likely a lachrymator, causing irritation and tearing of the eyes.
-
Reacts Violently with Water: Contact with water will lead to a vigorous exothermic reaction, producing corrosive HCl gas.[7]
Handling Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from water and other nucleophilic substances.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Small amounts can be carefully quenched by slow addition to a stirred solution of sodium bicarbonate.
Conclusion
This compound is a valuable and versatile reagent for organic synthesis and drug discovery. Its unique combination of a biologically relevant thiophene ring and a reactive acyl chloride functional group provides a powerful tool for the construction of novel molecular entities with therapeutic potential. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully exploit the potential of this important chemical building block.
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physical and chemical properties of 3-(2-Thienyl)acryloyl chloride
An In-depth Technical Guide to 3-(2-Thienyl)acryloyl Chloride: Properties, Reactivity, and Handling
Introduction
This compound, with the CAS Number 28424-61-5, is a highly reactive bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure incorporates three key components: a thiophene ring, an α,β-unsaturated carbonyl system (acryloyl), and a reactive acyl chloride group. This unique combination makes it a valuable intermediate for introducing the 3-(2-thienyl)acryloyl moiety into a wide array of molecular scaffolds, enabling the synthesis of novel compounds with potential applications in pharmaceuticals and polymer chemistry.[3][4] This guide provides a detailed overview of its core physical and chemical properties, synthesis, reactivity, and essential safety protocols for laboratory professionals.
Physicochemical and Computed Properties
While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its chemical structure and data from analogous compounds. The acyl chloride functional group dictates its high reactivity, particularly its sensitivity to moisture.[5][6] Its physical state is likely a low-melting solid or a liquid, and it is expected to have a pungent odor, characteristic of acyl chlorides.[4][7]
The table below summarizes key identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride | PubChem[1] |
| CAS Number | 28424-61-5 | PubChem[1] |
| Molecular Formula | C₇H₅ClOS | PubChem[1][2] |
| Molecular Weight | 172.63 g/mol | PubChem[1] |
| Canonical SMILES | C1=CSC(=C1)/C=C/C(=O)Cl | PubChem[1] |
| InChIKey | KKPKHEMQDJRRIE-ONEGZZNKSA-N | PubChem[1] |
| Topological Polar Surface Area | 45.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
Synthesis and Chemical Reactivity
Synthesis
The primary and most efficient method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 3-(2-Thienyl)acrylic acid. This transformation is a cornerstone of organic synthesis.
Causality Behind Experimental Choices:
-
Chlorinating Agents: Reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are preferred over others (e.g., PCl₃) because their byproducts (SO₂, CO, CO₂, HCl) are gaseous, which simplifies the purification of the final product.[3][7]
-
Catalyst: The reaction is often catalyzed by a trace amount of N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form a Vilsmeier intermediate, which is a more potent acylating agent than the chlorinating agent itself, thereby accelerating the reaction.[8]
Caption: Synthesis of this compound from its carboxylic acid precursor.
Core Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. It readily undergoes nucleophilic acyl substitution .
-
Hydrolysis: The compound is extremely sensitive to moisture. It reacts vigorously with water to hydrolyze back to 3-(2-Thienyl)acrylic acid.[5][7] This necessitates that all experiments be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
-
Reaction with Alcohols (Esterification): In the presence of a non-nucleophilic base like triethylamine or pyridine, it reacts with alcohols to form the corresponding esters. The base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the alcohol and halt the reaction.
-
Reaction with Amines (Amidation): It reacts readily with primary and secondary amines to yield stable amides.[5] This is one of its most common applications in drug development for creating libraries of compounds for biological screening. Again, a base is required to scavenge the generated HCl. The Schotten-Baumann technique is a standard procedure for this type of reaction.[9]
Experimental Protocol: Synthesis of an Amide Derivative
This protocol provides a self-validating, step-by-step methodology for a typical amidation reaction.
Objective: To synthesize N-benzyl-3-(2-thienyl)acrylamide from this compound and benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Methodology:
-
Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with benzylamine (1.0 equivalents) and anhydrous DCM (approx. 0.2 M). The flask is sealed and placed under a nitrogen atmosphere.
-
Addition of Base: Anhydrous triethylamine (1.2 equivalents) is added to the solution. The mixture is cooled to 0 °C in an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.
-
Addition of Acyl Chloride: this compound (1.05 equivalents) is dissolved in a small amount of anhydrous DCM and transferred to a dropping funnel. This solution is added dropwise to the stirring amine solution at 0 °C over 15-20 minutes. Causality: Slow, cold addition is critical to control the exothermic nature of the reaction and prevent side reactions.
-
Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Quenching & Extraction): The reaction mixture is diluted with DCM and washed sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and brine. Trustworthiness: This washing sequence ensures the removal of water-soluble impurities and byproducts, forming a self-validating purification step.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude solid is purified by recrystallization or silica gel column chromatography. The final product's identity and purity are confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
This compound is a hazardous chemical that must be handled with extreme care. Its safety profile is analogous to its parent compound, acryloyl chloride.
Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage.[10][11][12]
-
Toxic: Fatal if inhaled.[11] The vapors are extremely destructive to the mucous membranes and upper respiratory tract.
-
Flammable: Acyl chlorides are often flammable liquids and vapors.
-
Water Reactive: Reacts violently with water, releasing heat and toxic HCl gas.[5]
-
Lachrymator: Vapors can cause severe irritation and tearing.[6]
Handling and Storage:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles along with a full-face shield.[10]
-
Incompatible Materials: Avoid contact with water, alcohols, strong bases, and strong oxidizing agents.[5][6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation from moisture.[6]
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3-(2-Thienyl)acryloyl chloride molecular weight and formula
An In-Depth Technical Guide to 3-(2-Thienyl)acryloyl Chloride: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis protocols, reactivity, and applications, grounding all information in established scientific principles and literature.
Core Molecular Profile
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a thienyl moiety, making it a valuable building block for introducing the 3-(2-thienyl)acryloyl group into various molecular scaffolds. Its structure combines the reactivity of an α,β-unsaturated carbonyl system with the electronic properties of the thiophene ring.
Quantitative Data Summary
The fundamental properties of this compound and its immediate precursor, 3-(2-Thienyl)acrylic acid, are summarized below for easy reference.
| Property | This compound | 3-(2-Thienyl)acrylic acid |
| Molecular Formula | C₇H₅ClOS[1][2] | C₇H₆O₂S[3] |
| Molecular Weight | 172.63 g/mol [1][2] | 154.19 g/mol [3] |
| IUPAC Name | (2E)-3-(thiophen-2-yl)prop-2-enoyl chloride[1] | (E)-3-thiophen-2-ylprop-2-enoic acid[3] |
| CAS Number | 28424-61-5[1] | 1124-65-8 |
| Appearance | (Typically a solid or liquid, depending on purity) | Yellow Solid[4] |
| Melting Point | Not specified | 145-148 °C[4] |
Synthesis and Mechanism
The primary and most efficient route to this compound is through the chlorination of its parent carboxylic acid, 3-(2-Thienyl)acrylic acid. The choice of chlorinating agent is critical and depends on the desired purity, scale, and reaction conditions.
Causality of Reagent Selection
Acyl chlorides are commonly synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or benzoyl chloride (C₆H₅COCl).[5][6][7]
-
Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification as they can be easily removed from the reaction mixture. This drives the reaction to completion based on Le Chatelier's principle.
-
Oxalyl Chloride ((COCl)₂): Often preferred for milder reaction conditions and cleaner conversions, especially for sensitive substrates.[8] It requires a catalytic amount of N,N-dimethylformamide (DMF).[8][9] The byproducts (CO, CO₂, and HCl) are all gaseous, facilitating straightforward workup.
-
Benzoyl Chloride (C₆H₅COCl): This can also be used, though it is less common for this type of transformation.[5][7] The reaction is an equilibrium process, and purification can be more complex due to the benzoic acid byproduct.
For the synthesis of this compound, thionyl chloride or oxalyl chloride are the most authoritative and practical choices due to the high reactivity of the starting material and the ease of product isolation.[8][9]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Thionyl Chloride Method)
This protocol is a self-validating system; successful synthesis will be confirmed by standard analytical techniques.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend 3-(2-Thienyl)acrylic acid (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane (DCM).
-
Reagent Addition: Slowly add thionyl chloride (1.2–2.0 eq) to the suspension at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 40-80°C, depending on the solvent) and stir until the reaction is complete. Monitor the reaction's progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.
-
Purification: Depending on the physical state of the product, purification is achieved by vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Reactivity and Mechanistic Insights
This compound is a highly reactive electrophile. Its reactivity is dominated by the acyl chloride functional group, which readily undergoes nucleophilic acyl substitution.
Characteristic Reactions
-
Hydrolysis: Reacts rapidly with water to revert to 3-(2-Thienyl)acrylic acid. This necessitates handling under anhydrous conditions.
-
Esterification: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding esters.
-
Amidation: Reacts readily with primary and secondary amines to form amides. This is one of its most common applications in drug discovery for creating libraries of bioactive compounds. The Schotten-Baumann technique is a standard procedure for this transformation.[10]
Reactivity Pathway Diagram
Caption: Common nucleophilic substitution reactions of this compound.
Applications in Drug Development and Materials Science
The unique structure of this compound makes it a versatile intermediate for synthesizing complex molecules with potential biological activity or novel material properties.
-
Pharmaceutical Scaffolding: The thienyl-acrylamide core is a privileged scaffold in medicinal chemistry. Derivatives of 3-aryl-2-(2-thienyl)acrylonitriles have demonstrated significant activity against hepatoma (liver cancer) cells, acting as multi-kinase inhibitors, particularly targeting VEGFR-2.[11] The acryloyl chloride allows for easy derivatization to explore structure-activity relationships (SAR) by creating a diverse range of amides and esters.
-
Polymer and Materials Science: As a derivative of acryloyl chloride, this compound can be used to prepare specialized acrylate monomers.[5] These monomers can be incorporated into polymers to introduce the thiophene moiety, which is known for its electronic properties, leading to applications in conductive polymers, photosensitive materials, and anti-corrosion coatings.[12][13]
-
Synthetic Intermediate: It serves as a crucial intermediate in the synthesis of various heterocyclic compounds and complex organic molecules where the thienyl-propenoyl unit is required. For instance, its precursor, 3-(2-thienyl)acrylic acid, has been used in the synthesis of benzothiazepinones, which act as glycogen synthase kinase-3β inhibitors.[4]
Conclusion
This compound is a high-value chemical intermediate with a well-defined molecular profile and straightforward synthetic pathways. Its high reactivity, governed by the acyl chloride group, makes it an essential tool for chemists in both academic and industrial research. The presence of the thiophene ring provides a gateway to novel pharmaceuticals, particularly in oncology, and advanced materials with tailored electronic properties. Proper handling under anhydrous conditions is critical to leveraging its full synthetic potential.
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007Chemicals. (2E)-3-(2-Thienyl)acryloyl chloride. [Link]
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ResearchGate. How to synthesize acryloyl chloride?. [Link]
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MDPI. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. [Link]
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ResearchGate. Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?. [Link]
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PubMed. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. [Link]
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A Technical Guide to the Spectral Analysis of 3-(2-Thienyl)acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(2-Thienyl)acryloyl chloride, a key intermediate in the synthesis of various pharmaceutical and materials science compounds. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, grounded in fundamental principles and supported by comparative data from related structures. The guide is designed to furnish researchers and drug development professionals with the critical insights necessary for the unambiguous identification, purity assessment, and elucidation of the molecular structure of this versatile reagent.
Introduction: The Significance of this compound
This compound, with the IUPAC name (E)-3-thiophen-2-ylprop-2-enoyl chloride, is a bifunctional molecule incorporating a thiophene ring, an α,β-unsaturated carbonyl system, and a reactive acyl chloride moiety.[1] The thiophene ring is a prevalent scaffold in medicinal chemistry, imparting unique physicochemical properties to bioactive molecules. The acryloyl group serves as a Michael acceptor and a dienophile in various organic transformations, while the acyl chloride provides a highly reactive site for nucleophilic acyl substitution. The precise characterization of this compound is paramount to ensuring the integrity of subsequent synthetic steps and the quality of the final products.
Molecular Structure and Key Spectroscopic Features
The structural framework of this compound dictates its characteristic spectral fingerprints. Understanding the electronic environment of each atom is crucial for interpreting its NMR and IR data.
Caption: Molecular structure of this compound with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on established chemical shift principles and data from analogous compounds.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the vinylic and thiophene protons. The chemical shifts are influenced by the electron-withdrawing nature of the acryloyl chloride group and the aromaticity of the thiophene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| Hα | ~6.5 - 6.8 | Doublet | Jαβ ≈ 15 | Located alpha to the carbonyl group, deshielded. The large coupling constant is characteristic of a trans relationship with Hβ. |
| Hβ | ~7.8 - 8.1 | Doublet | Jαβ ≈ 15 | Located beta to the carbonyl group and attached to the thiophene ring, resulting in significant deshielding. |
| H5' | ~7.6 - 7.8 | Doublet of doublets | J5'4' ≈ 5, J5'3' ≈ 1 | Coupled to H4' and H3' of the thiophene ring. |
| H3' | ~7.3 - 7.5 | Doublet of doublets | J3'4' ≈ 3.5, J3'5' ≈ 1 | Coupled to H4' and H5' of the thiophene ring. |
| H4' | ~7.1 - 7.3 | Doublet of doublets | J4'5' ≈ 5, J4'3' ≈ 3.5 | Coupled to H5' and H3' of the thiophene ring. |
Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and spectrometer frequency.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon and the carbons of the thiophene ring are expected to be the most downfield signals due to the influence of electronegative atoms and aromaticity.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C=O | ~165 - 168 | The carbonyl carbon of the acyl chloride is highly deshielded. |
| Cβ | ~140 - 145 | The vinylic carbon attached to the thiophene ring is deshielded by the ring and the carbonyl group. |
| Cα | ~125 - 130 | The vinylic carbon alpha to the carbonyl group. |
| C2' (Thiophene) | ~138 - 142 | The carbon of the thiophene ring attached to the acryloyl group is deshielded. |
| C5' (Thiophene) | ~132 - 135 | Aromatic carbon in the thiophene ring. |
| C3' (Thiophene) | ~128 - 131 | Aromatic carbon in the thiophene ring. |
| C4' (Thiophene) | ~127 - 130 | Aromatic carbon in the thiophene ring. |
Note: Predicted chemical shifts are for a CDCl₃ solvent. Actual values may vary depending on the solvent and spectrometer frequency.
Caption: A generalized workflow for acquiring NMR spectra.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the strong absorption of the carbonyl group.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale for Assignment |
| C=O Stretch (Acyl Chloride) | ~1750 - 1780 | Strong, Sharp | The high frequency of the carbonyl stretch is characteristic of an acyl chloride due to the inductive effect of the chlorine atom. |
| C=C Stretch (Alkene) | ~1620 - 1640 | Medium | Conjugation with the carbonyl group and the thiophene ring lowers the frequency compared to an isolated double bond. |
| C=C Stretch (Thiophene) | ~1500 - 1550 | Medium | Characteristic stretching vibrations of the thiophene ring. |
| C-H Stretch (Thiophene) | ~3100 - 3120 | Medium | Aromatic C-H stretching vibrations. |
| C-H Stretch (Alkene) | ~3020 - 3050 | Medium | Vinylic C-H stretching vibrations. |
| C-Cl Stretch | ~700 - 800 | Medium to Strong | Stretching vibration of the carbon-chlorine bond. |
Note: Predicted frequencies are for a neat or KBr pellet sample. Actual values may vary depending on the sampling method.
Sources
reactivity of the acryloyl chloride group with nucleophiles
An In-depth Technical Guide to the Reactivity of the Acryloyl Chloride Group with Nucleophiles
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Acryloyl chloride (CH₂=CHCOCl) is a bifunctional reagent of paramount importance in modern organic synthesis, polymer science, and drug discovery.[1] Its structure, containing both a highly reactive acyl chloride and a conjugated α,β-unsaturated system, allows for a diverse array of chemical transformations. However, this dual reactivity also presents unique challenges in controlling selectivity between direct nucleophilic acyl substitution (1,2-addition) and conjugate (Michael) addition (1,4-addition). This guide provides a comprehensive technical overview of the principles governing the reactivity of acryloyl chloride with various nucleophiles. We will explore the underlying mechanistic pathways, detail the factors that dictate reaction outcomes, present field-proven experimental protocols, and offer insights into harnessing the full synthetic potential of this versatile chemical building block while maintaining stringent safety standards.
The Electronic Landscape of Acryloyl Chloride: A Tale of Two Electrophiles
The reactivity of acryloyl chloride is dominated by the strong electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen.[2] These effects render the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles. This is the primary driver for its participation in nucleophilic acyl substitution reactions, a characteristic it shares with other acid chlorides.[1][2]
However, the presence of the vinyl group in conjugation with the carbonyl introduces a second electrophilic site at the β-carbon. This α,β-unsaturated system can act as a Michael acceptor, leading to conjugate addition. The choice between these two pathways is a critical consideration in reaction design and is largely dictated by the nature of the attacking nucleophile.
Figure 2: General mechanism of nucleophilic acyl substitution.
Reaction with Amines (Amidation)
The reaction of acryloyl chloride with primary or secondary amines is a robust method for synthesizing N-substituted acrylamides, a critical functional group in pharmaceuticals and advanced polymers. [1][3]The reaction is very fast and exothermic. [1] Causality in Protocol Design:
-
Stoichiometry: Two equivalents of the amine are typically required. The first acts as the nucleophile, while the second serves as a base to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation and deactivation of the starting amine. [1]* Alternative Base: Alternatively, one equivalent of the amine can be used with one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge the HCl. [1]* Temperature Control: Due to the high exothermicity, reactions are almost always performed at low temperatures (e.g., 0 °C or below) with slow, controlled addition of the acryloyl chloride to the amine solution. This minimizes the formation of side products, including potential polymerization and Michael adducts. [4]
Reaction with Alcohols (Esterification)
Acryloyl chloride reacts readily with alcohols to form acrylate esters, which are vital monomers in the polymer industry. [5][6]The reaction is analogous to amidation and is also highly exothermic. [7] Causality in Protocol Design:
-
Base Requirement: A base (e.g., pyridine, triethylamine) is required to neutralize the generated HCl. [8]Unlike amidation, the alcohol is not basic enough to serve this role effectively.
-
Anhydrous Conditions: Acryloyl chloride reacts violently with water to produce acrylic acid and HCl. [1][5]Therefore, all reagents and solvents must be scrupulously dried to prevent hydrolysis of the starting material, which would reduce yield and complicate purification.
Conjugate (Michael) Addition: The Competing Pathway
While acyl substitution is common, the α,β-unsaturated nature of acryloyl chloride allows for a competing 1,4-conjugate addition, also known as the Michael addition. [9]This pathway is favored by "soft" nucleophiles.
Favored Nucleophiles for Michael Addition:
-
Thiols: Thiolates (RS⁻) are classic soft nucleophiles and are well-known to participate in Michael additions with α,β-unsaturated carbonyls. [10]* Enolates: Carbon nucleophiles like enolates can also add in a conjugate fashion. [9]* Cuprates: Organocuprates (Gilman reagents) are specifically designed to favor 1,4-addition over 1,2-addition.
The reaction of a thiol with an acrylate (the product of an acryloyl chloride reaction) is a well-established Michael addition. [10]While direct Michael addition on acryloyl chloride itself is less common as a primary synthetic route, it is a significant potential side reaction, especially with sulfur-based nucleophiles or under conditions that promote the formation of soft nucleophiles. [4][11]
Figure 3: Competing reaction pathways based on nucleophile type.
Data Presentation: Comparative Reactivity
The high reactivity of acryloyl chloride is a direct result of its electronic structure. The electron-withdrawing vinyl group enhances the electrophilicity of the carbonyl carbon, making it more reactive than simple aliphatic acid chlorides like acetyl chloride. [2]A useful proxy for comparing the general reactivity of acid chlorides towards nucleophiles is their hydrolysis half-life. [2]
| Acid Chloride | Structure | Key Electronic Effect | Estimated Relative Reactivity |
|---|---|---|---|
| Acryloyl Chloride | CH₂=CHCOCl | Electron-withdrawing vinyl group | Very High |
| Acetyl Chloride | CH₃COCl | Weakly donating methyl group | High |
| Propionyl Chloride | CH₃CH₂COCl | Weakly donating ethyl group | High (Slightly < Acetyl) |
| Benzoyl Chloride | C₆H₅COCl | Resonance donation, inductive withdrawal | Moderate |
Table 1: A summary of the relative reactivity of common acid chlorides. The enhanced reactivity of acryloyl chloride is a key consideration for experimental design, often necessitating lower reaction temperatures and shorter reaction times. [2]
Experimental Protocols: A Self-Validating System
Adherence to a well-designed protocol is critical for success and safety. The following protocols represent best practices for common transformations.
Protocol: Synthesis of N-Benzylacrylamide
This protocol details the synthesis of an acrylamide using a primary amine.
Workflow Diagram:
Figure 4: Standard workflow for acrylamide synthesis.
Materials & Equipment:
-
Benzylamine
-
Triethylamine (Et₃N), distilled
-
Acryloyl chloride, stabilized
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer, stir bar
-
Round-bottom flask, inert atmosphere (N₂ or Ar)
-
Ice bath
-
Dropping funnel
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add benzylamine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and stir until homogeneous.
-
Cooling (Critical Step): Cool the flask to 0 °C using an ice-water bath. Causality: This is essential to dissipate the heat of reaction, preventing side reactions and polymerization.
-
Acryloyl Chloride Addition: Add a solution of acryloyl chloride (1.05 eq) in anhydrous DCM to a dropping funnel. Add the acryloyl chloride solution dropwise to the cooled amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Safety: A Non-Negotiable Priority
Acryloyl chloride is a highly hazardous material and requires stringent safety precautions. [5][12]
-
Corrosive and Toxic: It causes severe skin burns and eye damage. [12]It is fatal if inhaled. [12]All manipulations must be performed in a certified chemical fume hood. [13]* Flammable: It is a highly flammable liquid and vapor. [12]Keep away from all sources of ignition.
-
Reactivity with Water: It reacts violently with water. [1][14]Use of water as an extinguishing agent is contraindicated. [13]All reactions must be conducted under anhydrous and preferably inert conditions. * Unstable: Acryloyl chloride can polymerize violently, especially when exposed to heat, light, or in the absence of an inhibitor. [14][15]It should be stored in a cool, dark place and used relatively quickly after purchase. * Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, splash goggles, a face shield, and a flame-retardant lab coat. [16]
Conclusion
The reactivity of acryloyl chloride is a study in controlled chemical potential. Its highly electrophilic acyl chloride group provides a direct and efficient route to a vast array of acrylic acid derivatives, most notably acrylamides and acrylates. [1][6]The key to harnessing this reactivity lies in understanding the fundamental principles of nucleophilic acyl substitution and recognizing the potential for competing Michael addition pathways. By carefully selecting the nucleophile, controlling reaction parameters—especially temperature—and adhering to rigorous safety protocols, researchers can effectively utilize acryloyl chloride as a powerful tool in the synthesis of complex molecules for pharmaceutical and materials science applications.
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Understanding Acryloyl Chloride: A Key Player in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Acryloyl chloride. Wikipedia. [Link]
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Direct Amidation of Tertiary N-Benzylamines. ACS Publications. [Link]
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Acryloyl chloride | C3H3ClO. PubChem. [Link]
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Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. ResearchGate. [Link]
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What is the alternative option for acrylyol chloride in the formation of PEG acrylation?. ResearchGate. [Link]
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Acryloyl chloride. Grokipedia. [Link]
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Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]
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Preparation of acryloyl chloride. PrepChem.com. [Link]
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Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]
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Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ACS Publications. [Link]
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Nucleophilic Addition Versus Nucleophilic Acyl Substitution. YouTube. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 3-(2-Thienyl)acryloyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information provided is synthesized from authoritative sources. However, it is not a substitute for a formal risk assessment and the user's own due diligence. Always consult the most current Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional and regulatory safety protocols.
Introduction: Understanding the Compound and its Associated Risks
3-(2-Thienyl)acryloyl chloride is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its structure, featuring a reactive acryloyl chloride moiety attached to a thienyl group, makes it a versatile building block. However, the very features that impart its synthetic utility also present considerable safety and handling challenges.
The acryloyl chloride functional group is highly reactive and is the primary driver of the compound's hazardous properties. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide leverages safety data from the closely related and well-documented compound, acryloyl chloride, as a surrogate for the reactive functional group. This approach is based on the principle that the hazardous characteristics of the acryloyl chloride group will be the dominant safety concern.
This guide provides a detailed framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols for highly reactive acyl chlorides.
Hazard Analysis: A Multi-faceted Threat Profile
The primary hazards associated with this compound are driven by its high reactivity, particularly its violent reaction with water and nucleophiles. Exposure can lead to severe health consequences.
2.1. GHS Classification and Hazard Statements
Based on the data for acryloyl chloride, this compound is anticipated to fall under the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour. |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled. |
| Skin Corrosion/Irritation | 1A/1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Corrosive to Metals | 1 | H290: May be corrosive to metals. |
2.2. Reactivity and Incompatibilities
-
Violent Reaction with Water: this compound will react violently with water, including atmospheric moisture, to produce hydrochloric acid and 3-(2-thienyl)acrylic acid.[1][2][3] This reaction is highly exothermic and can lead to a dangerous increase in pressure within a sealed container.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, alcohols, and amines.[1][4] Reactions with these materials can be vigorous and exothermic.
-
Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride, phosgene, and carbon monoxide.[4]
-
Light Sensitivity and Polymerization: The acryloyl moiety is susceptible to polymerization, which can be initiated by light or heat. The compound may be stabilized with inhibitors like hydroquinone or its monomethyl ether.[5] Uncontrolled polymerization can be hazardous.
2.3. Health Hazards
-
Inhalation: Fatal if inhaled. Vapors are extremely destructive to the tissues of the mucous membranes and upper respiratory tract. Symptoms can include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.
-
Skin Contact: Causes severe skin burns. The material can be absorbed through the skin, leading to systemic effects.
-
Eye Contact: Causes serious eye damage and burns. Contact can lead to permanent vision loss.
-
Ingestion: Harmful if swallowed. Can cause severe burns to the mouth, throat, and stomach.[4]
Safe Handling and Storage Protocols
A proactive and meticulous approach to handling and storage is paramount to ensuring the safety of laboratory personnel.
3.1. Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][6]
-
Ventilation: The laboratory should be well-ventilated, with a minimum of 6 air changes per hour to rapidly dissipate any fugitive emissions.[7]
-
Inert Atmosphere: Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.[1]
3.2. Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[6]
-
Gloves: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[6] Employ proper glove removal technique to avoid skin contact.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[6] For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood, a full-face respirator with an appropriate cartridge (e.g., ABEK type) or a supplied-air respirator must be used.
3.3. Procedural Best Practices
-
Work Scale: Whenever possible, minimize the scale of reactions to reduce the potential impact of an incident.[7]
-
Weighing: To avoid exposure, do not weigh the compound in an open container on a balance outside of a fume hood.[7] The recommended procedure is to tare a sealed container, add the approximate amount of the chemical inside the fume hood, seal the container, and then weigh it.[7] Adjust the amount as needed within the fume hood.[7]
-
Moisture Control: Ensure all glassware and equipment are scrupulously dried before use.
-
Grounding and Bonding: Use spark-proof tools and ensure that containers are properly grounded and bonded during transfers to prevent static discharge, which could ignite the flammable vapors.[1][4]
-
Avoid Contamination: Do not allow the compound to come into contact with incompatible materials.
3.4. Storage
-
Container: Store in a tightly sealed, corrosion-resistant container.
-
Location: Keep in a cool, dry, well-ventilated, and locked area away from heat, sparks, and open flames.[5] A flammables cabinet is appropriate.
-
Inert Atmosphere: For long-term storage, consider sealing the container under an inert atmosphere.
-
Temperature: Some sources recommend refrigerated storage (2-8 °C).
Emergency Procedures: A Validated Response System
Rapid and correct response to an emergency is critical to mitigating harm.
4.1. First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air.[4] If breathing is difficult or has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[4] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[4][5][8]
-
Ingestion: Do NOT induce vomiting.[1][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.[1][4][5]
4.2. Spill Response
The following workflow outlines the appropriate response to a small spill (less than 100 mL) within a fume hood. For larger spills or any spill outside of a fume hood, evacuate the area and contact emergency services.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 3. Acryloyl Chloride: Hazards, Safety & Industrial Uses | [cloudsds.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. nbinno.com [nbinno.com]
- 7. Acryloyl Chloride Exposure: Lessons Learned – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. kscl.co.in [kscl.co.in]
Methodological & Application
Application Notes and Protocols for N-Acylation using 3-(2-Thienyl)acryloyl Chloride
Introduction: The Strategic Importance of the Thienylacrylamide Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of specific structural motifs is paramount to achieving desired biological activity and material properties. The N-substituted 3-(2-thienyl)acrylamide scaffold represents a privileged structure, merging the favorable electronic and steric properties of the thiophene ring with the versatile reactivity of the acrylamide functional group. Thiophene and its derivatives are well-established bioisosteres of benzene and are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The acrylamide moiety, on the other hand, can serve as a covalent warhead in targeted drug design, forming stable bonds with specific amino acid residues in protein targets.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for N-acylation using 3-(2-thienyl)acryloyl chloride, a key reagent for accessing this important class of molecules.
Chemical Logic and Reaction Mechanism
The N-acylation of an amine with this compound is a classic example of a nucleophilic acyl substitution reaction.[4] The reaction proceeds via the addition of the nucleophilic amine to the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The overall transformation is typically facilitated by a non-nucleophilic base, which serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The most common set of conditions for this type of transformation is the Schotten-Baumann reaction, which is often performed in a two-phase system or in the presence of an organic base in an inert solvent.[5][6][7]
Figure 1: General mechanism of N-acylation.
Experimental Protocols
This section details the necessary procedures, from the preparation of the key reagent, this compound, to the final N-acylation reaction and purification of the product.
Part 1: Preparation of this compound
The acyl chloride is readily prepared from the corresponding carboxylic acid using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is a well-established and cost-effective method.[8][9]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(2-Thienyl)acrylic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |
| Magnetic stirrer and stir bar | - | Standard Lab Equipment |
| Round-bottom flask | - | Standard Lab Equipment |
| Reflux condenser | - | Standard Lab Equipment |
| Heating mantle | - | Standard Lab Equipment |
| Rotary evaporator | - | Standard Lab Equipment |
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-thienyl)acrylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (1.5-2.0 eq) dropwise to the stirred solution at room temperature. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the consumption of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the acidic vapors.
-
The resulting crude this compound is typically used in the next step without further purification.
Figure 2: Workflow for the synthesis of the acyl chloride.
Part 2: General Protocol for N-Acylation
The following is a general and robust protocol for the N-acylation of a primary or secondary amine with the freshly prepared this compound. This procedure is an adaptation of the well-established Schotten-Baumann reaction conditions.[10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Amine (primary or secondary) | Reagent Grade | Commercially Available |
| This compound | Freshly Prepared | As per Part 1 |
| Triethylamine (Et₃N) or Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM), anhydrous | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house |
| Brine (saturated aqueous NaCl) | - | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
| Silica gel for column chromatography | 60 Å, 230-400 mesh | Commercially Available |
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2-1.5 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 3-(2-thienyl)acrylamide.[11]
Figure 3: Experimental workflow for N-acylation.
Characterization of Products
The successful synthesis of N-substituted 3-(2-thienyl)acrylamides can be confirmed by a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the thienyl protons, the vinylic protons of the acryloyl group (as doublets with a large coupling constant, typically >15 Hz for the trans isomer), and the protons of the N-substituent. The amide N-H proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbonyl carbon of the amide will typically appear in the range of 165-175 ppm. Signals for the carbons of the thiophene ring and the vinylic carbons will also be present in their characteristic regions.[12][13]
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch will be observed in the region of 1630-1680 cm⁻¹. An N-H stretching band will be present around 3300 cm⁻¹ for secondary amides.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product should be observed.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure the this compound is freshly prepared and used immediately as it is sensitive to moisture.
-
Verify the purity and dryness of the amine, base, and solvent.
-
Consider using a slight excess of the acyl chloride (up to 1.2 equivalents).
-
-
Side Reactions:
-
The primary side reaction is the hydrolysis of the acyl chloride. This can be minimized by using anhydrous conditions and performing the reaction under an inert atmosphere.
-
For primary amines, di-acylation can occur, although it is generally not a major issue under these conditions. Using a stoichiometric amount of the acyl chloride can help to mitigate this.
-
-
Purification Challenges:
-
The triethylammonium chloride salt formed during the reaction is typically removed during the aqueous workup. If it persists, an additional water wash may be necessary.
-
If the product is difficult to separate from unreacted starting materials by column chromatography, consider recrystallization from an appropriate solvent system.
-
Safety Precautions
-
This compound is a reactive and corrosive substance that is sensitive to moisture. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][14]
-
Thionyl chloride is a highly corrosive and toxic reagent. All operations involving thionyl chloride must be conducted in a fume hood.
-
The N-acylation reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control, particularly during the initial stages of the reaction.
Applications in Research and Development
The N-substituted 3-(2-thienyl)acrylamide core is a valuable scaffold in several areas of research and development:
-
Medicinal Chemistry: These compounds serve as key intermediates in the synthesis of novel therapeutic agents targeting a range of diseases. The thiophene ring can engage in various interactions with biological targets, while the acrylamide group can be exploited for covalent inhibition.[1][2][15]
-
Materials Science: The polymerizable acrylamide functionality allows for the incorporation of the thienyl moiety into polymers, leading to materials with unique optical, electronic, and thermal properties.
-
Agrochemicals: The biological activity of thiophene-containing compounds extends to the development of new pesticides and herbicides.
References
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Research in Engineering and Science (IJRES), 13(6), 1-5.
-
Synthesis of N-aryl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamides 9a–d. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and characterization of new (N-Ethyl Acrylamide Mefenamate). (2025). Journal of Physics: Conference Series, 2623(1), 012013.
- Process for the manufacture of acryloyl chloride. (1995). Google Patents.
- Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. (2025). Biological and Molecular Chemistry, 3(4), 365-377.
- Thiophenyl thioacrylate and thiomethacrylate monomers, methods of preparing said monomers, intermediates, polymers thereof and optical components containing said polymers. (1986). Google Patents.
-
How do I synthesize acryloyl chloride? (2013). ResearchGate. Retrieved from [Link]
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2018). Molecules, 23(11), 2872.
- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega, 7(12), 10433-10446.
-
Preparation of acryloyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- Therapeutic importance of synthetic thiophene. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 850-858.
-
¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). (n.d.). ResearchGate. Retrieved from [Link]
- Acryloyl chloride - SAFETY D
- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2006).
- PROCESS FOR PRODUCING ACRYLOYL CHLORIDE. (1990). Google Patents.
- The Role of 3-Thienylboronic Acid in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- Supporting Information. (n.d.).
-
Common Name: ACRYLYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
- Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. (n.d.). Benchchem.
-
Reaction Help. (2025). Reddit. Retrieved from [Link]
- Synthesis of N-Acyl-N,O-acetals Mediated by Titanium Ethoxide. (2014). Organic Letters, 16(24), 6444-6447.
- Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts.
- Schotten–Baumann reaction. (2020). L.S.College, Muzaffarpur.
- Acryloyl chloride - Safety D
- Characterization and quantitation of urinary metabolites of [1,2,3-13C]acrylamide in rats and mice using 13C nuclear magnetic resonance spectroscopy. (1992). Chemical Research in Toxicology, 5(6), 782-791.
- N-Acylation Reactions of Amines. (2016). Comprehensive Organic Synthesis II, 6, 1-45.
- Acryloyl chloride - Safety D
- The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Schotten-Baumann Reaction. (n.d.). Cambridge University Press.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Acryloyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
- Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. (2021). Archiv der Pharmazie, 354(1), 2000216.
- N-Acylation Reactions of Amines. (2016).
- A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper. (2022).
- SAFETY D
- Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. (2023). Digital Discovery, 2(5), 1435-1444.
- Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026). Journal of Physics: Conference Series, 2623(1), 012013.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273.
- Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is? (2014).
- Chemistry Schotten Baumann Reaction. (n.d.).
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- 2. cognizancejournal.com [cognizancejournal.com]
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- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
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- 15. nbinno.com [nbinno.com]
Synthesis of 3-(2-Thienyl) Esters: A Comprehensive Guide for Researchers
Introduction: The Significance of 3-(2-Thienyl) Esters in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in the design of novel therapeutics. Esters derived from 3-(2-thienyl)acrylic acid, in particular, are gaining increasing attention due to their diverse biological activities, which span from anticancer to antimicrobial applications. The incorporation of the 3-(2-thienyl)acrylate moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, making the efficient and reliable synthesis of these esters a critical aspect of modern drug development programs.
This comprehensive guide provides a detailed protocol for the preparation of 3-(2-thienyl) esters from the corresponding acryloyl chloride. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical considerations for successful synthesis, purification, and characterization.
Chemical Principles and Reaction Mechanism
The synthesis of 3-(2-thienyl) esters from 3-(2-thienyl)acryloyl chloride is a classic example of nucleophilic acyl substitution. The reaction proceeds via a highly reactive acyl chloride intermediate, which readily reacts with a wide range of alcohols to form the desired ester.
The overall process can be conceptually divided into two key stages:
-
Formation of this compound: The starting material, 3-(2-thienyl)acrylic acid, is converted to its more reactive acid chloride derivative. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Esterification: The freshly prepared this compound is then reacted with an alcohol in the presence of a base. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The base, typically a tertiary amine like triethylamine or pyridine, serves to neutralize the hydrogen chloride (HCl) gas that is liberated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.
The mechanism of the esterification step is a nucleophilic addition-elimination pathway. The lone pair of electrons on the oxygen atom of the alcohol attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, facilitated by the base, yields the stable ester product.[1]
Experimental Protocols
This section outlines the detailed procedures for the synthesis of this compound and its subsequent conversion to 3-(2-thienyl) esters.
Part 1: Synthesis of this compound
This protocol describes the preparation of the key acyl chloride intermediate from 3-(2-thienyl)acrylic acid using thionyl chloride.
Materials:
-
3-(2-Thienyl)acrylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
Safety Precautions:
-
Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. Handle it with extreme caution in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction evolves toxic hydrogen chloride and sulfur dioxide gases. Ensure the reaction setup is equipped with a gas trap (e.g., a bubbler containing a sodium hydroxide solution).
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-(2-thienyl)acrylic acid (1.0 eq).
-
Add anhydrous dichloromethane or toluene to dissolve the acid.
-
Add a catalytic amount of N,N-dimethylformamide (1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred solution at room temperature. The addition should be done dropwise, as the initial reaction can be exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM or 110°C for toluene) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the formation of the methyl ester and the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a vacuum trap and a base trap to capture the volatile and corrosive byproducts.
-
The resulting crude this compound is a yellow to brown oil and is typically used in the next step without further purification. Due to its reactivity and instability, it is recommended to use it immediately.
Workflow for the Synthesis of this compound:
Caption: Workflow for the synthesis of the acyl chloride intermediate.
Part 2: General Protocol for the Synthesis of 3-(2-Thienyl) Esters
This protocol provides a general method for the esterification of this compound with a variety of alcohols.
Materials:
-
Crude this compound (from Part 1)
-
Alcohol (e.g., ethanol, isopropanol, or a more complex alcohol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography (if necessary)
-
Rotary evaporator
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
Acryloyl chlorides are lachrymatory and should be handled with care.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM or THF.
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the solution of this compound to the stirred alcohol/triethylamine solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Purification:
The crude 3-(2-thienyl) ester can be purified by one of the following methods, depending on its physical properties:
-
Column Chromatography: For non-volatile esters, purification by silica gel column chromatography using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is the most common method.[2]
-
Distillation: For volatile esters, purification by vacuum distillation can be effective.[3]
-
Recrystallization: If the ester is a solid, it can be purified by recrystallization from an appropriate solvent.
Workflow for the Synthesis of 3-(2-Thienyl) Esters:
Caption: General workflow for the esterification reaction.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of 3-(2-thienyl) esters can be confirmed by various analytical techniques. Below is a table summarizing the expected reaction parameters and a guide to the characterization of a representative product, ethyl 3-(2-thienyl)acrylate.
Table 1: Reaction Parameters for the Synthesis of 3-(2-Thienyl) Esters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| This compound | 1.1 equivalents | A slight excess ensures complete consumption of the potentially more valuable alcohol. |
| Alcohol | 1.0 equivalent | The limiting reagent. |
| Triethylamine | 1.2 equivalents | Sufficient to neutralize the HCl byproduct and drive the reaction to completion. |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM or THF | Inert solvents that are suitable for this type of reaction.[4] |
| Temperature | 0°C to room temperature | The initial cooling helps to control the exothermic reaction. |
| Reaction Time | 2 - 16 hours | Dependent on the reactivity of the alcohol; can be monitored by TLC. |
| Workup | ||
| Quenching Agent | Water | To stop the reaction and dissolve the triethylamine hydrochloride salt. |
| Washing Solutions | 1 M HCl, sat. NaHCO₃, brine | To remove unreacted triethylamine, any remaining acid or base, and water-soluble impurities. |
| Purification | ||
| Method | Column chromatography, distillation, or recrystallization | Chosen based on the physical properties of the final ester product. |
| Expected Yield | 60 - 90% | Typical yields for this type of esterification reaction. |
Characterization of Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate (a related example):
While specific data for simple 3-(2-thienyl)acrylates can vary, data from the closely related ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate provides a useful reference for the expected spectroscopic features.[5]
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 1.41 (t, 3H), 4.38 (q, 2H), 7.25 (dd, 1H), 7.81 (d, 1H), 7.85 (d, 1H), 8.36 (s, 1H). The characteristic signals for the ethyl group and the protons on the thiophene ring and the acrylate backbone would be expected.
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 14.19, 62.54, 99.3, 115.6, 128.6, 135.1, 136.1, 137.1, 146.6, 162.8. Key signals would include the carbonyl carbon of the ester and the carbons of the thiophene ring and the double bond.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1710-1730 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target ester.
Conclusion and Future Perspectives
The protocol detailed in this application note provides a robust and versatile method for the synthesis of a wide array of 3-(2-thienyl) esters. The use of the highly reactive this compound intermediate allows for the efficient esterification with various alcohols, including those with complex functionalities. This methodology is highly valuable for researchers in drug discovery and medicinal chemistry, enabling the rapid generation of compound libraries for biological screening.
Future work in this area could focus on the development of more environmentally friendly and scalable continuous-flow processes for the synthesis of these important compounds. Furthermore, the exploration of novel catalysts for the esterification step could lead to even milder reaction conditions and broader substrate scope. The continued development of efficient synthetic routes to 3-(2-thienyl) esters will undoubtedly accelerate the discovery of new and improved therapeutic agents.
References
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). A kind of continuous producing method of acryloyl chloride. (CN109553526A).
- Google Patents. (n.d.). Process for the preparation of pure acrylate esters. (US20120203028A1).
- Google Patents. (n.d.). Process for the purification of acrylate and methacrylate esters. (US2618652A).
- Google Patents. (n.d.). Process for producing acryloyl chloride. (FR2643901A1).
-
ResearchGate. (2018). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E). Retrieved from [Link]
-
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Synthesis of Thienyl-Containing Polymers via Acylation: An Application Guide for Researchers
Introduction
Thienyl-containing polymers have emerged as a significant class of materials with wide-ranging applications in organic electronics, sensing, and high-performance plastics. Their unique combination of electronic conductivity, thermal stability, and chemical tunability makes them highly sought after in materials science and drug development. Among the various synthetic methodologies, Friedel-Crafts acylation polymerization stands out as a robust and versatile approach for constructing poly(thienylene ketone)s and related structures. This guide provides a comprehensive overview of the synthesis of thienyl-containing polymers via acylation, offering detailed protocols, mechanistic insights, and characterization techniques tailored for researchers, scientists, and professionals in drug development.
Theoretical Framework: The Friedel-Crafts Acylation Polycondensation
The synthesis of thienyl-containing polymers through acylation is predominantly achieved via a step-growth polycondensation based on the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, the thiophene nucleus, with an acylating agent, typically a diacyl chloride or a dicarboxylic acid, in the presence of a Lewis acid or superacid catalyst.
The regioselectivity of the acylation on the thiophene ring is a critical aspect. Due to the electron-rich nature of the thiophene ring, electrophilic substitution preferentially occurs at the 2- and 5-positions, which are more activated than the 3- and 4-positions. This inherent selectivity is advantageous for the synthesis of linear, well-defined polymers.
The choice of catalyst is paramount and significantly influences the reaction rate, polymer molecular weight, and solubility.[1][2] Traditional Lewis acids such as aluminum chloride (AlCl₃) are highly effective but often need to be used in stoichiometric amounts due to complexation with the resulting ketone moieties.[1] More contemporary approaches utilize superacids like trifluoromethanesulfonic acid or solid acid catalysts such as zeolites, which can offer milder reaction conditions and easier work-up procedures.[2][3]
Figure 2: A generalized experimental workflow for Friedel-Crafts polycondensation.
Characterization of Thienyl-Containing Polymers
A combination of analytical techniques is necessary to fully characterize the structure, molecular weight, and properties of the synthesized polymers.
| Technique | Information Obtained | Typical Observations for Poly(thienylene ketone)s |
| FTIR Spectroscopy | Identification of functional groups | Strong C=O stretching vibration around 1650-1690 cm⁻¹, C-S stretching of the thiophene ring. [4] |
| NMR Spectroscopy (¹H and ¹³C) | Elucidation of the polymer structure and confirmation of connectivity | Aromatic protons and carbons of the thiophene and other aromatic units, carbonyl carbon signal around 180-200 ppm. [5][6] |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight (Mw, Mn) and polydispersity index (PDI) | Varies depending on reaction conditions; PDI is typically around 2 for step-growth polymerizations. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability | High decomposition temperatures, often above 400°C, indicating excellent thermal stability. [7][8] |
| Differential Scanning Calorimetry (DSC) | Determination of glass transition temperature (Tg) and melting temperature (Tm) | High Tg values, characteristic of rigid-rod polymers. [9] |
Applications in Research and Development
The unique properties of thienyl-containing polymers synthesized via acylation make them attractive for a variety of applications:
-
Organic Electronics: Their conjugated backbone imparts semiconducting properties, making them suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
-
High-Performance Materials: The rigid and thermally stable nature of aromatic polyketones makes them excellent candidates for high-temperature applications, such as in aerospace and automotive components. [10]* Drug Delivery and Biomedical Applications: The ability to functionalize the polymer backbone allows for the attachment of bioactive molecules, leading to potential applications in controlled drug release and biocompatible materials.
-
Sensing and Separation: Conjugated microporous polymers with thienyl units exhibit high surface areas and can be designed to selectively adsorb gases or detect specific analytes.
Conclusion
The synthesis of thienyl-containing polymers via Friedel-Crafts acylation is a powerful and adaptable method for creating a diverse range of functional materials. By carefully controlling reaction parameters such as monomer stoichiometry, catalyst selection, and temperature, researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications. This guide provides a solid foundation for scientists and professionals to explore and exploit the potential of these remarkable polymers in their respective fields.
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Definitive Structural Elucidation of 3-(2-Thienyl)acrylamide Derivatives: An Integrated NMR and Mass Spectrometry Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-thienyl)acrylamide derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their biological activity and physical properties are intrinsically linked to their precise molecular structure. Therefore, unambiguous structural characterization is a critical step in their synthesis and development. This application note provides a comprehensive, field-proven guide to the definitive characterization of these derivatives using a synergistic approach of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and publishable data.
Introduction: The Scientific Imperative for Precise Characterization
The 3-(2-thienyl)acrylamide scaffold is a privileged structure in drug discovery, with derivatives showing a range of biological activities. The thienyl group acts as a versatile aromatic bioisostere, while the acrylamide moiety is a Michael acceptor, capable of forming covalent bonds with biological targets, a mechanism exploited in the design of enzyme inhibitors.[1] Given that subtle changes in substitution can dramatically alter a compound's efficacy and safety profile, rigorous structural verification is not merely a formality but a cornerstone of scientific integrity.
This guide details the integrated use of NMR to map the molecular framework and stereochemistry, and Mass Spectrometry to confirm molecular weight and elemental composition, providing orthogonal data points for unequivocal structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful technique for elucidating the covalent structure of organic molecules in solution.[2] For 3-(2-thienyl)acrylamide derivatives, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of atomic connectivity. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecule.[3]
Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample. This protocol ensures the preparation of a high-quality sample for analysis.
Rationale: The choice of solvent is critical. It must dissolve the analyte without reacting with it and should have minimal interfering signals. Deuterated solvents (e.g., Chloroform-d, DMSO-d₆) are used because deuterium resonates at a much different frequency than protons. DMSO-d₆ is particularly useful for acrylamide derivatives as it can help in observing the exchangeable amide (N-H) proton, which is sometimes broadened or absent in other solvents.[4]
Step-by-Step Protocol:
-
Analyte Purity: Ensure the sample is purified (e.g., by column chromatography or recrystallization) and free of residual solvents.
-
Mass Determination: Accurately weigh 5-10 mg of the 3-(2-thienyl)acrylamide derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent (CDCl₃ or DMSO-d₆ are common choices).
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Final Volume: Ensure the final solution height in the NMR tube is approximately 4-5 cm.
-
Labeling: Clearly label the NMR tube with the sample identification.
¹H NMR Spectral Interpretation: The Proton Fingerprint
The ¹H NMR spectrum provides the initial, information-rich overview of the structure. Key diagnostic signals for the 3-(2-thienyl)acrylamide core are outlined below.
-
Thienyl Protons: The thiophene ring gives rise to a characteristic set of signals in the aromatic region (typically δ 7.0-8.0 ppm). These protons will appear as doublets or doublets of doublets, with coupling constants that reveal their relative positions (³JHH ortho ≈ 3-5 Hz, ⁴JHH meta ≈ 1-3 Hz, ⁵JHH para ≈ 0.5-1 Hz).
-
Vinylic Protons: The two protons on the C=C double bond (Hα and Hβ) are highly diagnostic. They appear as a pair of doublets due to their mutual coupling.
-
Hβ (trans to carbonyl): This proton is typically found further downfield (δ ~7.5-7.8 ppm) due to the deshielding effect of the conjugated carbonyl group.
-
Hα (cis to carbonyl): This proton appears more upfield (δ ~6.3-6.6 ppm).
-
The large coupling constant between them (³JHH ≈ 15-16 Hz) is definitive proof of a trans stereochemistry about the double bond.
-
-
Amide Proton (N-H): The chemical shift of the amide proton is variable (δ ~5.5-8.5 ppm) and depends on the solvent, concentration, and temperature.[5] It often appears as a broad singlet but can couple to adjacent protons on the N-substituent.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) |
| Thienyl H-5 | 7.2 - 7.6 | dd | ³J ≈ 5.0, ⁴J ≈ 1.2 |
| Thienyl H-4 | 7.0 - 7.2 | dd | ³J ≈ 5.0, ³J ≈ 3.6 |
| Thienyl H-3 | 7.4 - 7.7 | dd | ³J ≈ 3.6, ⁴J ≈ 1.2 |
| Vinylic Hβ | 7.5 - 7.8 | d | ³J ≈ 15.5 |
| Vinylic Hα | 6.3 - 6.6 | d | ³J ≈ 15.5 |
| Amide N-H | 5.5 - 8.5 | br s or t | - |
Table 1: Characteristic ¹H NMR data for the 3-(2-thienyl)acrylamide core.
¹³C NMR Spectral Interpretation: The Carbon Backbone
While ¹H NMR identifies proton environments, ¹³C NMR confirms the carbon skeleton of the molecule.[6] Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon appears as a singlet.[3]
-
Carbonyl Carbon (C=O): This is one of the most downfield signals, typically appearing in the δ 165-175 ppm range.[7]
-
Vinylic Carbons: The two sp² carbons of the double bond are found between δ 120-145 ppm. The β-carbon is usually more downfield than the α-carbon.
-
Thienyl Carbons: The four carbons of the thiophene ring appear in the aromatic region (δ 125-145 ppm). The carbon attached to the vinyl group (C-2) is often a quaternary carbon and may show a weaker signal.[6]
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 175 |
| Thienyl C-2 (Quaternary) | 138 - 142 |
| Thienyl C-5 | 128 - 132 |
| Thienyl C-4 | 127 - 129 |
| Thienyl C-3 | 125 - 128 |
| Vinylic Cβ | 135 - 145 |
| Vinylic Cα | 120 - 125 |
Table 2: Characteristic ¹³C NMR data for the 3-(2-thienyl)acrylamide core.
Workflow and Advanced 2D NMR Techniques
For complex derivatives with overlapping signals or for unambiguous assignment, 2D NMR experiments are indispensable.[8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). It is essential for tracing out the proton spin systems within the thienyl ring and confirming the Hα-Hβ coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is the most reliable way to assign carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. For example, correlations from Hα and Hβ to the carbonyl carbon definitively link the acryloyl system.
Mass Spectrometry (MS): Confirming Identity and Formula
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-Resolution Mass Spectrometry (HRMS) further provides the exact elemental composition, leaving no doubt as to the molecular formula.
Choosing the Right Ionization Technique
The goal of the ionization source is to convert the neutral analyte molecule into a gas-phase ion that can be manipulated by the mass analyzer.
-
Electrospray Ionization (ESI): This is a soft ionization technique ideal for these derivatives. It typically produces protonated molecules, [M+H]⁺, with minimal fragmentation.[9] This makes it straightforward to determine the molecular weight. ESI is the preferred method for initial molecular weight confirmation.[10]
-
Electron Impact (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation.[11] While it may not always show the molecular ion (M⁺·), the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be invaluable for confirming the structure and distinguishing between isomers.
Protocol: MS Sample Preparation and Analysis
Rationale: The sample must be dissolved in a volatile solvent compatible with the ionization source. For ESI, a solvent system that promotes protonation (e.g., containing a small amount of formic acid) is beneficial.
Step-by-Step Protocol:
-
Stock Solution: Prepare a stock solution of the purified compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.
-
Analysis: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, by coupling with a Liquid Chromatography (LC) system (LC-MS).[12] LC-MS provides an additional layer of separation and purification immediately prior to analysis.
-
Data Acquisition: Acquire the full scan mass spectrum. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm. For fragmentation studies (MS/MS), the parent ion of interest (e.g., the [M+H]⁺) is selected and fragmented to produce a daughter ion spectrum.[13]
Conclusion
The structural characterization of 3-(2-thienyl)acrylamide derivatives requires a meticulous and multi-faceted analytical approach. By following the detailed protocols and interpretation guides presented in this application note, researchers can confidently elucidate and validate their molecular structures. The synergy between NMR spectroscopy for mapping the atomic framework and mass spectrometry for confirming molecular weight and formula provides the robust, self-validating data required to advance research and development in this important class of compounds.
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The Versatile Scaffold: 3-(2-Thienyl)acryloyl Chloride in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with high therapeutic efficacy and specificity is a perpetual endeavor. Among the myriad of chemical building blocks available to drug discovery professionals, 3-(2-Thienyl)acryloyl chloride has emerged as a highly versatile and reactive intermediate. Its unique structural features—a reactive acyl chloride, a conjugated acryloyl system, and a bioisosteric thiophene ring—provide a powerful toolkit for the synthesis of a diverse range of biologically active compounds. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The Chemical Logic of a Privileged Scaffold
This compound's utility in medicinal chemistry is rooted in its distinct chemical functionalities. The acyl chloride group serves as a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide array of nucleophiles, most notably amines, to form stable amide bonds.[1] This reactivity is the cornerstone of its application in building complex molecular architectures.
The α,β-unsaturated carbonyl system of the acryloyl moiety is a key player in the design of targeted covalent inhibitors.[2][3] This Michael acceptor can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein, leading to irreversible or reversible inhibition.[4][5] This strategy has been successfully employed to enhance the potency and duration of action of numerous inhibitors.[2]
The thiophene ring is a well-established bioisostere of the phenyl ring in medicinal chemistry.[6] Its inclusion can modulate a compound's physicochemical properties, such as solubility and metabolic stability, and influence its binding affinity to biological targets. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[6]
Applications in Oncology: Targeting Kinase Signaling
The dysregulation of protein kinase signaling is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention. The 3-(2-thienyl)acrylamide scaffold has been successfully incorporated into a number of potent and selective kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).
VEGFR-2 Inhibition: A Strategy to Halt Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR-2 signaling pathway.[7][8] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a validated therapeutic strategy.[9][10] The 3-(2-thienyl)acrylamide moiety has been utilized as a key pharmacophore in the design of such inhibitors.
Conceptual Experimental Workflow: Synthesis of a Generic N-Aryl-3-(2-thienyl)acrylamide VEGFR-2 Inhibitor
Caption: Workflow for synthesis and evaluation of VEGFR-2 inhibitors.
PARP Inhibition: Exploiting Synthetic Lethality
PARP inhibitors have emerged as a breakthrough class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP-mediated DNA single-strand break repair, these inhibitors lead to the accumulation of double-strand breaks that are lethal to cancer cells. The 3-(2-thienyl)acrylamide scaffold can be employed as a "warhead" to form a covalent bond with the PARP enzyme, enhancing inhibitory activity.
Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a key component of numerous diseases. The arachidonic acid cascade, which produces pro-inflammatory mediators like leukotrienes and prostaglandins, is a major target for anti-inflammatory drugs. 5-lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, and its inhibition is a promising therapeutic strategy. Derivatives of 3-(2-thienyl)acrylamide have shown potent 5-LOX inhibitory activity.
Signaling Pathway: The Role of 5-Lipoxygenase in Inflammation
Caption: Inhibition of the 5-Lipoxygenase pathway by 3-(2-thienyl)acrylamide derivatives.
Detailed Application Protocols
The following protocols are provided as a guide for the synthesis and evaluation of 3-(2-thienyl)acrylamide derivatives. These should be adapted based on the specific target molecule and available laboratory resources.
Protocol 1: General Synthesis of N-Substituted-3-(2-thienyl)acrylamides
This protocol describes a general method for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (optional, to remove excess amine), saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted-3-(2-thienyl)acrylamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation:
-
TLC Analysis: Compare the crude reaction mixture to the starting materials to confirm the formation of a new, less polar product.
-
Spectroscopic Analysis: The ¹H NMR spectrum should show characteristic peaks for the thienyl, acrylamide, and substituent protons. The mass spectrum should show the expected molecular ion peak.
-
Yield Calculation: A successful reaction should provide a moderate to high yield of the purified product.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general method to assess the inhibitory activity of a synthesized compound against a target kinase.
Materials:
-
Synthesized 3-(2-thienyl)acrylamide derivative
-
Recombinant human VEGFR-2 kinase
-
ATP
-
Kinase substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation:
-
Positive Control: Include a known VEGFR-2 inhibitor (e.g., Sorafenib) to validate the assay performance.
-
Negative Control: Include a DMSO-only control to determine the baseline kinase activity.
-
Z'-factor Calculation: For high-throughput screening, a Z'-factor > 0.5 indicates a robust and reliable assay.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the substituents on the 3-(2-thienyl)acrylamide scaffold allows for the exploration of structure-activity relationships, providing crucial information for lead optimization.
Table 1: Illustrative SAR Data for Hypothetical VEGFR-2 Inhibitors
| Compound ID | R-Group on Amide Nitrogen | VEGFR-2 IC50 (nM) |
| 1a | 4-Chloroaniline | 150 |
| 1b | 4-Methoxyaniline | 85 |
| 1c | 3,4-Dimethoxyaniline | 42 |
| 1d | 4-(Piperidin-1-yl)aniline | 25 |
Note: Data are hypothetical and for illustrative purposes only.
The data in Table 1 suggests that electron-donating groups on the aniline ring enhance VEGFR-2 inhibitory activity. The incorporation of a basic nitrogen moiety, such as a piperidine group, can further improve potency, likely through additional interactions with the kinase active site.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in drug discovery. Its inherent reactivity and the favorable properties of the resulting 3-(2-thienyl)acrylamide scaffold have enabled the synthesis of a wide range of biologically active molecules targeting key pathways in oncology and inflammation. The continued exploration of novel derivatives and the application of advanced synthetic and screening methodologies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The protocols and insights provided in this guide serve as a foundation for researchers to harness the full potential of this privileged scaffold in their drug discovery programs.
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Nishikawa, Y., Shindo, T., Ishii, K., Nakamura, H., Kon, T., & Uno, H. (1989). Acrylamide derivatives as antiallergic agents. 2. Synthesis and structure-activity relationships of N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides. Journal of medicinal chemistry, 32(3), 583-593. [Link]
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Abdel-Atty, M. M., & El-Sawy, E. R. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1149. [Link]
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Li, S., Wang, Y., Zhang, Y., Hu, W., & Song, H. (2012). Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. Bioorganic & medicinal chemistry letters, 22(16), 5279-5282. [Link]
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Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & biology, 20(2), 146-159. [Link]
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Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]
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Gehringer, M., & Laufer, S. A. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Zahrani, M. H., & Abdel-Maksoud, M. S. (2020). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. Archiv der Pharmazie, 353(9), 2000130. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., & Al-Zahrani, M. H. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Molecules, 26(20), 6140. [Link]
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Bradshaw, J. M., McFarland, J. M., & Wodicka, L. M. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. ACS chemical biology, 16(4), 609-616. [Link]
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Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. (2022). Frontiers in Chemistry, 10, 993635. [Link]
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Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
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Wang, Y., Zhang, Y., Li, S., Hu, W., & Song, H. (2012). Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. Bioorganic & medicinal chemistry letters, 22(16), 5279-5282. [Link]
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Al-Omair, M. A., Ali, A. A., & Al-Ghamdi, A. M. (2019). Synthesis and Performance of (E)-3-Phenyl-2-(thiophen-2-yl)acrylonitrile-Based Small-Molecule Semiconductors. Polymers, 12(1), 19. [Link]
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El-Sayed, M. A. A., El-Essawy, F. A., Ali, M. M., & El-Sayed, M. A. (2021). Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic chemistry, 115, 105221. [Link]
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Zhao, Z., Liu, Q., Hao, Y., & Gray, N. S. (2018). Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. MedChemComm, 9(6), 997-1001. [Link]
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Šterk, D., & Perdih, A. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. European Journal of Medicinal Chemistry, 243, 114777. [Link]
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Chen, Y., Wu, H., & Chen, Y. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & medicinal chemistry, 28(21), 115745. [Link]
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Li, Y., Zhang, Y., & Wang, Y. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 488. [Link]
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Negi, A., Koranga, K. S., Moenuddin, M., Parmar, P., Joshi, V., & Tandon, S. (2024). Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Journal of Mountain Research, 19(2), 213-219. [Link]
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Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its. (2025). Biological and Molecular Chemistry, 3, 365-377. [Link]
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Zhang, Y., Wang, Y., & Li, Y. (2024). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]
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Zhang, Y., Wang, Y., & Li, Y. (2021). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6683-6701. [Link]
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Zhang, Y., Wang, Y., & Li, Y. (2021). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 64(10), 6702-6715. [Link]
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Brand, M., & Margaretha, P. (2021). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. International Journal of Molecular Sciences, 22(5), 2243. [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2023). Molecules, 28(14), 5369. [Link]
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Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). Molecules, 29(5), 1149. [Link]
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Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease. (2021). European Journal of Medicinal Chemistry, 223, 113645. [Link]
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Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids. (1991). Journal of Medicinal Chemistry, 34(5), 1577-1584. [Link]
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5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl). (2010). Journal of Medicinal Chemistry, 53(18), 6646-6659. [Link]
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New thieno[3,2-d]pyrimidine-based derivatives: Design, synthesis and biological evaluation as antiproliferative agents, EGFR and ARO inhibitors inducing apoptosis in breast cancer cells. (2021). Bioorganic Chemistry, 114, 105073. [Link]
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Acrylamide, N-benzyl. (1963). Organic Syntheses, 43, 1. [Link]
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New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, 16, 639-661. [Link]
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Synthesis and biological evaluation of 2-quinolineacrylamides. (2020). Bioorganic & Medicinal Chemistry, 28(4), 115250. [Link]
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Acrylamide derivatives as antiallergic agents. III. Synthesis and structure-activity relationships of N-[4-(4-diphenylmethyl-1-piperazinyl)butyl]- and N-[4-(4-diphenylmethylene-1-piperidyl)butyl]-3-heteroarylacrylamides. (1990). Journal of Medicinal Chemistry, 33(1), 145-154. [Link]
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Synthesis and Activity of a New Methoxytetrahydropyran Derivative as Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitor. (2002). Bioorganic & Medicinal Chemistry Letters, 12(15), 1951-1954. [Link]
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Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(6), 769. [Link]
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Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). Molecules, 28(2), 725. [Link]/28/2/725)
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Troubleshooting & Optimization
Technical Support Center: Optimizing Amidation of 3-(2-Thienyl)acryloyl Chloride
Introduction: Reaction Overview
The amidation of 3-(2-thienyl)acryloyl chloride is a robust and widely used transformation for synthesizing a diverse range of 3-(2-thienyl)acrylamides. These compounds are significant scaffolds in medicinal chemistry and materials science. The reaction is a nucleophilic acyl substitution where an amine attacks the highly electrophilic carbonyl carbon of the acyl chloride. The reaction proceeds rapidly, often under mild conditions, but is prone to specific side reactions and challenges related to the inherent reactivity of the starting materials.
This guide provides a comprehensive troubleshooting framework and optimization strategies to help researchers achieve high yields and purity.
Troubleshooting Common Issues
This section addresses the most frequently encountered problems during the amidation reaction in a direct question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering mostly starting amine. What went wrong?
A1: This is a classic issue that typically points to three primary causes: inactivation of the amine nucleophile, degradation of the acyl chloride, or insufficient reactivity.
-
Amine Inactivation: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1] Without a suitable base to neutralize it, this acid will protonate the starting amine, forming an ammonium salt.[2] This salt is no longer nucleophilic and will not react with the acyl chloride, effectively halting the reaction after a maximum theoretical yield of 50% (if one equivalent of amine is used).
-
Solution: Always use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to scavenge the HCl produced.[3] For valuable amines, using 1.1-1.2 equivalents of base is recommended to ensure all the amine remains active.
-
-
Acyl Chloride Degradation: this compound, like other acryloyl chlorides, is highly sensitive to moisture.[4][5] Any water present in the solvent, on the glassware, or in the amine or base will rapidly hydrolyze the acyl chloride to the unreactive 3-(2-thienyl)acrylic acid.[4]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) and run the reaction under an inert atmosphere (Nitrogen or Argon).[6]
-
-
Insufficient Reactivity: While acyl chlorides are highly reactive, some amines, particularly electron-deficient anilines or sterically hindered amines, may react sluggishly at low temperatures.
-
Solution: If you suspect low reactivity, allow the reaction to stir longer at room temperature or warm it gently (e.g., to 40 °C). For particularly challenging amines, adding a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) (0.05-0.1 equivalents) can significantly accelerate the reaction.[7][]
-
Q2: My TLC/LCMS shows multiple product spots and a complex mixture. What are the likely side products?
A2: The formation of multiple products often indicates competing reaction pathways. For this specific substrate, the main culprits are polymerization and di-acylation (for primary amines).
-
Polymerization: The acryloyl moiety is susceptible to radical or nucleophilic polymerization, especially in the presence of light, heat, or certain nucleophiles.[4] this compound is often supplied with a stabilizer like hydroquinone monomethyl ether (MEHQ) to prevent this.
-
Solution: Perform the reaction at low temperatures (0 °C to room temperature) and protect it from direct light.[4] Avoid using an excess of a highly nucleophilic base like pyridine, which can sometimes initiate polymerization.
-
-
Di-acylation: If you are using a primary amine (R-NH₂), it is possible for the initial amide product (R-NH-CO-R') to be acylated a second time to form an imide (R-N(CO-R')₂), especially if a large excess of the acyl chloride is used or if the reaction is run at elevated temperatures.
-
Solution: Use a controlled stoichiometry, typically adding the acyl chloride (1.0-1.1 equivalents) slowly to a solution of the amine (1.0 equivalent) and base.[9] Running the reaction at 0 °C helps to favor the formation of the mono-acylated product.
-
-
Michael Addition: The α,β-unsaturated system in the acryloyl group can potentially undergo a Michael (1,4-conjugate) addition with the amine. This is generally less favorable than the direct (1,2-) acylation due to the high reactivity of the acyl chloride. However, with very "soft" nucleophiles or under specific conditions, it can become a competing pathway.
-
Solution: Standard Schotten-Baumann conditions (low temperature, aprotic solvent) strongly favor the desired amidation.[10] If Michael addition is suspected, ensure the reaction is not overheated and that the amine is promptly acylated.
-
Q3: The reaction worked, but I am struggling to purify my product. What are the best practices?
A3: Purification challenges often arise from byproducts of the reagents, such as the hydrochloride salt of the base or unreacted starting materials.
-
Workup is Key: Before any chromatographic purification, a proper aqueous workup is essential.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[11]
-
If you used an organic solvent like dichloromethane (DCM) or ethyl acetate, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the tertiary amine base, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove any unreacted acyl chloride (as the carboxylate salt) and acidic impurities.
-
Finish with a brine (saturated NaCl) wash to remove residual water before drying the organic layer over Na₂SO₄ or MgSO₄.
-
-
Chromatography: Most 3-(2-thienyl)acrylamides are amenable to silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity is typically effective. Monitor the fractions by TLC to isolate the pure product.
Systematic Optimization Guide
When adapting this reaction to a new amine, a systematic approach is crucial. The following parameters are the most critical to screen.
| Parameter | Options | Rationale & Expert Insights |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Diethyl Ether | DCM is the most common and effective solvent as it is aprotic and dissolves most reactants and products well.[7] THF is also a good choice. Avoid protic solvents like alcohols, which will react with the acyl chloride.[5] |
| Base | Triethylamine (TEA), DIPEA (Hünig's base), Pyridine, 2,6-Lutidine | TEA and DIPEA are the standard choices. DIPEA is more sterically hindered and less nucleophilic, making it a better option if side reactions with the base are a concern.[3] Pyridine can act as both a base and a nucleophilic catalyst but can sometimes promote side reactions.[1][9] |
| Temperature | 0 °C, Room Temperature (RT, ~20-25 °C), 40 °C | Start at 0 °C , especially for reactive amines, to control the exotherm and minimize side reactions.[9] Allow the reaction to warm to RT and monitor by TLC/LCMS. Gentle heating may be required for unreactive or hindered amines.[12] |
| Order of Addition | Acyl chloride to amine/base, Amine to acyl chloride/base | Always add the acyl chloride solution dropwise to the stirred solution of the amine and base. [9] This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions like di-acylation and polymerization. |
| Stoichiometry | 1.0-1.2 eq. Acyl Chloride, 1.0 eq. Amine, 1.1-1.5 eq. Base | Using a slight excess of the acyl chloride (1.05-1.1 eq.) can help drive the reaction to completion. A corresponding excess of the base is necessary to neutralize all generated HCl. |
Visualized Workflows and Mechanisms
General Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride leaving group.
Caption: Standard laboratory workflow for amidation.
Troubleshooting Decision Tree
A logical guide to diagnosing common reaction failures.
Caption: Decision tree for troubleshooting low-yield reactions.
Detailed Experimental Protocol
Synthesis of N-benzyl-3-(2-thienyl)acrylamide (Model Reaction)
Materials:
-
This compound (1.05 eq.)
-
Benzylamine (1.0 eq.)
-
Triethylamine (TEA) (1.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate dry vial, dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM.
-
Using a syringe, add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting amine is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure N-benzyl-3-(2-thienyl)acrylamide.
Frequently Asked Questions (FAQs)
-
Q: How should I store this compound?
-
Q: Can I use an aqueous base like NaOH (Schotten-Baumann conditions)?
-
A: Yes, classic Schotten-Baumann conditions using a biphasic system (e.g., DCM/water) with an inorganic base like NaOH are possible. [10][13]The base resides in the aqueous phase, neutralizing the HCl byproduct, while the reaction occurs in the organic phase. [10]This can be effective, but care must be taken as the high concentration of hydroxide can increase the rate of acyl chloride hydrolysis if mixing is poor.
-
-
Q: My amine has a free hydroxyl (-OH) group. Will that interfere?
-
A: Yes. Alcohols will also react with acyl chlorides to form esters. The amine is generally more nucleophilic and will react faster, but you will likely get a mixture of N-acylated and O-acylated products. To ensure selectivity, the hydroxyl group should be protected with a suitable protecting group (e.g., silyl ether) before the amidation reaction.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
ResearchGate. (2016). What is the best method to neutralize acryloyl chloride residues after reaction of an amide?[Link]
-
ResearchGate. (2013). How do I synthesize acryloyl chloride?[Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?[Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]
-
BYJU'S. (2019). Schotten Baumann Reaction. [Link]
-
Reddit. (2024). Acid chloride reaction with amine. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
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- 5. Acryloyl chloride | 814-68-6 [chemicalbook.com]
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Technical Support Center: Purification of Crude 3-(2-thienyl)acrylamide
Welcome to the technical support center for the purification of crude 3-(2-thienyl)acrylamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of crude 3-(2-thienyl)acrylamide, providing explanations and actionable solutions.
1. Problem: The crude product is an oil or a waxy solid and fails to crystallize.
-
Underlying Cause: This is a frequent issue, often referred to as "oiling out," where the compound separates from the solution at a temperature above its melting point, or its solubility in the chosen solvent is too high even at low temperatures.[1] The presence of impurities can also disrupt the crystal lattice formation.
-
Solution Strategy:
-
Solvent System Optimization: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] For 3-(2-thienyl)acrylamide, which has moderate polarity, a single solvent may not be ideal. Consider a binary solvent system.[2]
-
Step-by-Step Protocol for Binary Solvent Recrystallization:
-
Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, acetone) at an elevated temperature.[2][3]
-
While the solution is still hot, add a "poor" solvent (in which the compound is less soluble, e.g., water or n-hexane) dropwise until the solution becomes slightly cloudy (the cloud point).[2]
-
Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
If crystals still do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[4] Seeding the solution with a previously obtained pure crystal can also induce crystallization.[5]
-
-
Trituration: If recrystallization fails, trituration can be an effective alternative. This involves washing the crude oil or waxy solid with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. This can often induce solidification of the product.
-
2. Problem: The recrystallized product is still colored (e.g., yellow or brown).
-
Underlying Cause: Colored impurities are often highly conjugated organic molecules formed as byproducts during the synthesis, such as the Horner-Wadsworth-Emmons or Knoevenagel condensation.[6][7] These impurities can become trapped in the crystal lattice of the product.
-
Solution Strategy:
-
Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities.
-
Step-by-Step Protocol for Decolorization:
-
Dissolve the crude 3-(2-thienyl)acrylamide in a suitable hot solvent.
-
Add a small amount (typically 1-5% by weight of the crude product) of activated charcoal to the hot solution.
-
Swirl the mixture for a few minutes. Avoid boiling, as this can cause bumping.
-
Perform a hot filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.
-
Allow the clear filtrate to cool and crystallize as usual.
-
-
3. Problem: Low recovery of the purified product after recrystallization.
-
Underlying Cause: This can be due to several factors: using too much solvent, premature crystallization during hot filtration, or the product having significant solubility in the cold solvent.[1]
-
Solution Strategy:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals.
-
Mother Liquor Analysis: Concentrate the mother liquor (the solution remaining after filtration) and analyze it by TLC. If a significant amount of product is present, a second crop of crystals can be obtained by further cooling or partial solvent evaporation.
-
4. Problem: The product appears pure by TLC but has a broad melting point range.
-
Underlying Cause: A broad melting point range is indicative of impurities. The TLC solvent system may not be resolving the impurities from the product. It's also possible that the product exists as a mixture of (E) and (Z) isomers, which may have different physical properties. The Horner-Wadsworth-Emmons reaction, a common route to such compounds, generally favors the (E)-alkene, but the (Z)-isomer can be a byproduct.[6][8][9]
-
Solution Strategy:
-
TLC Solvent System Optimization: Experiment with different TLC solvent systems of varying polarities to achieve better separation. Staining the TLC plate with different reagents (e.g., potassium permanganate) can sometimes reveal impurities not visible under UV light.
-
Column Chromatography: If recrystallization fails to remove the impurities, column chromatography is a more powerful purification technique.[10]
-
5. Problem: The compound decomposes on the silica gel column during chromatography.
-
Underlying Cause: Acrylamides can be sensitive to the acidic nature of silica gel, potentially leading to hydrolysis or polymerization.[3]
-
Solution Strategy:
-
Deactivation of Silica Gel: The acidity of the silica gel can be reduced by treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).[10]
-
Alternative Stationary Phases: If the compound is highly sensitive, consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.[10]
-
Rapid Purification: Flash column chromatography is preferred over gravity chromatography as it minimizes the time the compound is in contact with the stationary phase.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 3-(2-thienyl)acrylamide?
A1: The impurities largely depend on the synthetic route.
-
From Horner-Wadsworth-Emmons Reaction: Common impurities include unreacted 2-thenaldehyde, the phosphonate starting material, and the dialkylphosphate byproduct.[9] The dialkylphosphate is water-soluble and can typically be removed by an aqueous wash.[8]
-
From Knoevenagel Condensation: Unreacted 2-thenaldehyde and the active methylene compound (e.g., 2-cyanoacetamide) are potential impurities.[7][12][13] Byproducts from side reactions catalyzed by the base can also be present.
-
General Impurities: Regardless of the method, the (Z)-isomer of 3-(2-thienyl)acrylamide can be a significant impurity.[14] Polymerized material can also be present, especially if the reaction or workup was performed at high temperatures.[15]
Q2: How do I choose the right solvent system for column chromatography?
A2: The ideal solvent system for column chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from all impurities. A common starting point for a moderately polar compound like 3-(2-thienyl)acrylamide is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Q3: My compound is highly soluble in many organic solvents. How can I effectively purify it?
A3: High solubility can make recrystallization challenging.
-
Reverse Precipitation: Dissolve the crude product in a solvent in which it is very soluble (e.g., dichloromethane). Then, add a non-polar solvent in which it is insoluble (e.g., hexane) until the product precipitates. This is the reverse of a typical recrystallization.
-
Column Chromatography: This is often the best option for highly soluble compounds, as the separation is based on differential adsorption to the stationary phase rather than solubility differences.[10]
Q4: Can I use distillation to purify 3-(2-thienyl)acrylamide?
A4: While distillation can be used to purify some acrylamides, it is generally not recommended for 3-(2-thienyl)acrylamide.[16] Acrylamides have a tendency to polymerize at elevated temperatures, even under reduced pressure.[15] Recrystallization or column chromatography are safer and more effective methods for this compound. If distillation is attempted, the use of a polymerization inhibitor is essential.[16]
Q5: What is the expected appearance and melting point of pure 3-(2-thienyl)acrylamide?
A5: Pure 3-(2-thienyl)acrylamide is typically a white to off-white crystalline solid. The melting point will depend on the isomeric purity (E vs. Z). It is crucial to consult reliable literature sources for the expected melting point of the specific isomer you have synthesized.
III. Data and Protocols
Table 1: Solvent Properties for Purification of 3-(2-thienyl)acrylamide
| Solvent | Boiling Point (°C) | Polarity Index | Use in Purification | Comments |
| n-Hexane | 69 | 0.1 | Anti-solvent for recrystallization, non-polar component in chromatography | Good for precipitating the product from more polar solvents. |
| Ethyl Acetate | 77 | 4.4 | Recrystallization solvent, polar component in chromatography | Good "all-around" solvent for both recrystallization and chromatography.[2] |
| Ethanol | 78 | 4.3 | Recrystallization solvent | Highly effective at dissolving the product when hot.[2] Water is often used as an anti-solvent. |
| Acetone | 56 | 5.1 | Recrystallization solvent | Similar to ethanol but more volatile.[2] |
| Dichloromethane | 40 | 3.1 | Solvent for chromatography | Good for dissolving the crude product before loading onto a column. Highly volatile. |
| Water | 100 | 10.2 | Anti-solvent for recrystallization | Useful for precipitating the product from polar organic solvents like ethanol or acetone.[2] |
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Use a gentle flow of air or nitrogen to pack the column tightly and remove any air bubbles.[11]
-
Sample Loading: Dissolve the crude 3-(2-thienyl)acrylamide in a minimal amount of the chromatography eluent or a more polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, then evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizations
Workflow for Recrystallization
Caption: A typical workflow for the purification of 3-(2-thienyl)acrylamide by recrystallization.
Troubleshooting Logic for Column Chromatography
Caption: Decision-making process for troubleshooting column chromatography issues.
V. References
-
US Patent US3324180A, "Purification of acrylamide", Available at:
-
Kim, H. Y., et al. (2015). "Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry." Journal of the Korean Society for Applied Biological Chemistry, 58(4), 569-578. Available at: [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." Available at: [Link]
-
University of Rochester, Department of Chemistry. "Troubleshooting Flash Column Chromatography." Available at: [Link]
-
CN Patent CN103232429A, "Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof", Available at:
-
Agilent Technologies. (2011). "Acrylamide Analysis of acrylamide in chocolate, chips, waffles, coffee and cacao powder." Available at: [Link]
-
NROChemistry. "Horner-Wadsworth-Emmons Reaction." Available at: [Link]
-
Serrano, C., et al. (2026). "Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies." ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. "Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction." Available at: [Link]
-
Chemistry LibreTexts. (2022). "3.6F: Troubleshooting." Available at: [Link]
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Yamamoto, Y., & Sefton, M. V. (2003). "Reaction of poly(acrylamide-co-vinylamine) with tresyl-PEG in the presence of PC12 cells." Biomaterials, 24(3), 435-442. Available at: [Link]
-
Akiyama, H., et al. (2003). "[Determination of acrylamide in processed foods by column-switching HPLC with UV detection]." Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 44(2), 99-104. Available at: [Link]
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Zacuto, M. J. (2019). "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." The Journal of Organic Chemistry, 84(10), 6465-6474. Available at: [Link]
-
El-Molla, M. M., et al. (2026). "Purification of vegetable oils from acrylamide pollutants using metal-organic frameworks." Research Square. Available at: [Link]
-
Hawach Scientific. (2025). "Several Problems of Flash Column Chromatography." Available at: [Link]
-
US Patent US3855075A, "Method of purification of acrylamide by distillation with a polymer inhibitor", Available at:
-
de la Cruz-Sánchez, R., et al. (2024). "Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives." Molecules, 29(23), 5026. Available at: [Link]
-
Lombardo, D. A., & Zificsak, C. A. (2004). "Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products." Current Organic Synthesis, 1(1), 35-53. Available at: [Link]
-
University of York, Chemistry Teaching Labs. "Problems with Recrystallisations." Available at: [Link]
-
MAC-MOD Analytical. "Acrylamide & Related Compounds in Food & Beverages." Available at: [Link]
-
Granvogl, M. (2025). "Thermally Generated 3-Aminopropionamide as a Transient Intermediate in the Formation of Acrylamide." ResearchGate. Available at: [Link]
-
Kobayashi, M., Nagasawa, T., & Yamada, H. (1992). "Enzymatic synthesis of acrylamide: a success story not yet over." Trends in Biotechnology, 10(11), 402-408. Available at: [Link]
-
Szafran, M., & Kepska, E. (2025). "Solvent effects in radical copolymerization. I. Acrylamide." ResearchGate. Available at: [Link]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Available at: [Link]
-
Kumar, S., et al. (2023). "CAN-Promoted Thiolative ipso-Annulation of Unactivated N-Benzyl Acrylamides: Access to SCN/SCF3/SO2Ar Containing Azaspirocycles." The Journal of Organic Chemistry, 88(11), 7338-7351. Available at: [Link]
-
Lee, J., et al. (2021). "Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors." Bioorganic & Medicinal Chemistry, 47, 116377. Available at: [Link]
-
Organic Syntheses. "preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate." Available at: [Link]
-
Phenomenex. "Determination of Acrylamide in Water by LC-HRMS Analysis." Available at: [Link]
-
Zacuto, M. J. (2019). "Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation." PubMed. Available at: [Link]
-
Wikipedia. "Horner–Wadsworth–Emmons reaction." Available at: [Link]
-
Labcompare. (2023). "Overcoming Challenges and Improving Efficiency in Protein Purification." Available at: [Link]
-
SciELO México. "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Available at: [Link]
-
Wimmer, T., & Granvogl, M. (2023). "Heat-Introduced Formation of Acrylamide in Table Olives: Analysis of Acrylamide, Free Asparagine, and 3-Aminopropionamide." Journal of Agricultural and Food Chemistry, 71(38), 14138-14146. Available at: [Link]
-
Reddit. (2024). "Recrystallization Issues : r/Chempros." Available at: [Link]
-
ResearchGate. "(PDF) Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity." Available at: [Link]
-
Trick, T. (2021). "Synthesis of Well-defined Acrylamide-based Polymers and Related Materi." Doctoral Dissertations. 2216. Available at: [Link]
-
IOSR Journal. "Synthesis and Characterization of Different Molecular Weights Polyacrylamide." Available at: [Link]
-
ResearchGate. "Solubility study of polyacrylamide in polar solvents." Available at: [Link]
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- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
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- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
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- 12. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation [organic-chemistry.org]
- 13. Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents [patents.google.com]
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- 16. US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor - Google Patents [patents.google.com]
common side reactions of 3-(2-Thienyl)acryloyl chloride with nucleophiles
Welcome to the technical support center for 3-(2-thienyl)acryloyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As a highly reactive α,β-unsaturated acyl chloride, it offers significant synthetic utility but also presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles and field-proven experience.
Introduction: The Dual Reactivity of this compound
This compound is a bifunctional molecule. Its reactivity is dominated by two key electrophilic sites:
-
The Carbonyl Carbon: As an acyl chloride, this site is highly susceptible to nucleophilic acyl substitution . This is typically the desired, and faster, reaction pathway for forming amides and esters.[1][2]
-
The β-Carbon: The carbon-carbon double bond is conjugated with the carbonyl group, making the β-carbon electrophilic and prone to conjugate (Michael) addition . This pathway often represents a significant side reaction.
Understanding the competition between these two sites is critical for troubleshooting and achieving high yields of the desired product.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during reactions with this compound in a practical question-and-answer format.
Category 1: Reactions with Amine Nucleophiles (Amidation)
Question 1: My amidation reaction is giving a low yield of the desired amide, and I'm seeing a significant, more polar byproduct on my TLC. What is happening?
Answer: This is a classic case of competing reaction pathways. You are likely observing the formation of an aza-Michael addition product alongside, or instead of, your target amide.
-
Causality: The amine nucleophile can attack either the highly electrophilic carbonyl carbon (Path A: desired nucleophilic acyl substitution) or the β-carbon of the α,β-unsaturated system (Path B: undesired aza-Michael addition). The outcome is highly dependent on reaction conditions. Harder, less polarizable nucleophiles and lower temperatures generally favor the kinetically faster acyl substitution.
// Reactants reactant [label="this compound\n+ Primary/Secondary Amine (R₂NH)"];
// Intermediates & Products acyl_sub [label="Desired Product:\n(E)-N,N-dialkyl-3-(thiophen-2-yl)acrylamide", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; michael_add [label="Side Product:\n3-(dialkylamino)-3-(thiophen-2-yl)propanoyl chloride", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Pathways reactant -> acyl_sub [label="Path A: Nucleophilic Acyl Substitution\n(Favored at Low Temp, with Base)"]; reactant -> michael_add [label="Path B: Aza-Michael Addition\n(Can occur with strong nucleophiles\n or uncatalyzed conditions)"]; }
Figure 1. Competing pathways in amidation reactions.Troubleshooting Protocol:
-
Temperature Control: Perform the reaction at a reduced temperature. Start at 0 °C and allow it to slowly warm to room temperature. This significantly favors the faster acyl substitution over the Michael addition.[3]
-
Use a Non-Nucleophilic Base: The reaction generates HCl, which can protonate your amine, rendering it non-nucleophilic. Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or pyridine to scavenge the HCl.[2][4] The Schotten-Baumann technique is a standard and effective procedure.[3]
-
Order of Addition: Add the this compound solution dropwise to the solution of the amine and base.[5] This avoids creating localized areas of high acyl chloride concentration, which can promote side reactions.
-
Solvent Choice: Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[2]
Question 2: My reaction is forming a thick, insoluble precipitate, and my desired product yield is very low. What's causing this?
Answer: You are likely observing polymerization of the acryloyl moiety.
-
Causality: The vinyl group of this compound can undergo radical or anionic polymerization. This is often initiated by heat, light, or the presence of strong bases or nucleophiles.[6]
-
Troubleshooting:
-
Confirm Starting Material Quality: Ensure your acyl chloride contains a polymerization inhibitor (e.g., hydroquinone, phenothiazine), which is often added during its synthesis.[7][8]
-
Maintain Low Temperatures: Exothermic reactions can raise the internal temperature, initiating polymerization. Use an ice bath to maintain control.
-
Exclude Light: If radical polymerization is suspected, perform the reaction in a flask wrapped in aluminum foil.
-
Category 2: Reactions with Alcohol/Phenol Nucleophiles (Esterification)
Question 3: My esterification reaction is very slow and gives a poor yield. How can I improve it?
Answer: Alcohols and phenols are weaker nucleophiles than amines, so their reaction with acyl chlorides often requires activation.
-
Causality: Without a base, the reaction is slow, and the HCl byproduct can establish an unfavorable equilibrium. Furthermore, any trace moisture will lead to competitive hydrolysis of the highly reactive acyl chloride back to its corresponding carboxylic acid.[1][9]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[9]
-
Add a Base: Use a base like triethylamine or pyridine to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.[4]
-
Catalyze the Reaction: For sterically hindered or electronically deactivated alcohols, add a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that can dramatically accelerate the reaction.
-
| Condition | Amine Nucleophile | Alcohol Nucleophile | Rationale |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Minimizes Michael addition and polymerization. |
| Base | Required (e.g., TEA, Pyridine) | Required (e.g., TEA, Pyridine) | Neutralizes HCl, prevents amine protonation. |
| Catalyst | Not usually needed | DMAP (for hindered alcohols) | Accelerates reaction with weaker nucleophiles. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Prevents hydrolysis of the acyl chloride. |
Category 3: Friedel-Crafts Acylation Reactions
Question 4: I'm attempting a Friedel-Crafts acylation on an aromatic substrate, but I'm isolating a saturated ketone (dihydrochalcone) or a cyclized product (indanone) instead of the expected α,β-unsaturated ketone.
Answer: This is a known and common side reaction pathway in Friedel-Crafts reactions with α,β-unsaturated acyl chlorides. The initially formed product can undergo a subsequent reaction.
-
Causality: The reaction proceeds in two stages. First, the standard Friedel-Crafts acylation occurs to form the expected thienyl-chalcone derivative.[10][11] However, in the presence of a strong Lewis acid like AlCl₃, the double bond of this product can be activated, leading to a second intramolecular or intermolecular Friedel-Crafts alkylation, resulting in dihydrochalcones or indanones.[12] High local concentrations of the acyl chloride can favor this tandem reaction.[12]
// Nodes start [label="this compound\n+ Arene + AlCl₃"]; step1 [label="Step 1: Friedel-Crafts Acylation"]; product1 [label="Expected Product:\n(E)-1-Aryl-3-(thiophen-2-yl)prop-2-en-1-one", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Step 2: Tandem Friedel-Crafts Alkylation\n(Side Reaction)"]; product2 [label="Side Product:\n1-Aryl-3-(thiophen-2-yl)propan-1-one\n(Dihydrochalcone)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> product1; product1 -> step2 [label="Excess Arene\nor High Temp"]; step2 -> product2; }
Figure 2. Tandem side reactions in Friedel-Crafts acylation.Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise stoichiometry of the Lewis acid (AlCl₃). An excess can vigorously promote the second alkylation step.[12]
-
Maintain Low Temperature: Conduct the reaction at low temperatures (e.g., -10 °C to 0 °C) to control the exothermic process and disfavor the secondary alkylation.
-
Reverse Addition: Add the Lewis acid to the mixture of the arene and the acyl chloride, or add the acyl chloride slowly to the suspension of the arene and Lewis acid. This helps to keep the concentration of the initial acylated product low, minimizing its chance to react further.[12]
General Experimental Workflow and Best Practices
To minimize side reactions, a disciplined experimental approach is paramount.
// Nodes start [label="Start: Low Yield or\nUnexpected Byproduct"]; check_reagents [label="1. Verify Purity of Acyl Chloride\n(NMR, IR). Check for hydrolysis."]; check_conditions [label="2. Ensure Anhydrous Conditions\n(Dry glassware, solvents, inert atm)."]; check_temp [label="3. Implement Strict\nTemperature Control (0 °C or below)."]; check_addition [label="4. Use Dropwise Addition\nof Acyl Chloride."]; check_base [label="5. Use Stoichiometric\nNon-Nucleophilic Base."]; is_improved [label="Reaction Improved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Further Optimization:\n- Vary solvent\n- Adjust stoichiometry\n- Add catalyst (e.g., DMAP)"]; success [label="Successful Reaction", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Consult Literature for\nAlternative Routes"];
// Edges start -> check_reagents; check_reagents -> check_conditions; check_conditions -> check_temp; check_temp -> check_addition; check_addition -> check_base; check_base -> is_improved; is_improved -> success [label="Yes"]; is_improved -> optimize [label="No"]; optimize -> end; }
Figure 3. General troubleshooting workflow for reactions.References
-
Wikipedia. (2023). Acryloyl chloride. Retrieved from [Link]
- Guermont, J. P. (1995). U.S. Patent No. 5,395,966. Washington, DC: U.S. Patent and Trademark Office.
- Wang, J. (2019). CN Patent No. 109553526A.
-
Dararatana, N., Seidi, F., & Crespy, D. (2020). Supplementary Information: Acid-cleavable polymers for simultaneous fast and slow release of functional molecules. The Royal Society of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Li, J., et al. (2018). Tandem Friedel-Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. Tetrahedron Letters, 59(4), 357-360.
-
Various Authors. (2014). Discussion on reactivity of methacryloyl chloride vs acryloyl chloride. ResearchGate. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of acryloyl chloride. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023). Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. Retrieved from [Link]
- Adhikari, A., et al. (2017). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ACS Omega, 2(7), 3336-3344.
-
Various Authors. (n.d.). Esterification and amidation of polymeric acyl chlorides. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Furia, M., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry, 9, 1883-1889.
- Van Den Hoven, B. G. (2005). WO Patent No. 2005030696A1.
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Various Authors. (2022). Reaction Help. Reddit. Retrieved from [Link]
- Yoshida, J. I., et al. (2018). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. Organic Process Research & Development, 22(9), 1195-1200.
-
Anonymous. (2020, September 4). Alcohols to Alkyl Chlorides, Part 2: Thionyl Chloride (SOCl2) [Video]. YouTube. Retrieved from [Link]
-
Various Authors. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate. Retrieved from [Link]
-
Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
Various Authors. (2016). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol? ResearchGate. Retrieved from [Link]
-
007Chemicals. (n.d.). (2E)-3-(2-Thienyl)acryloyl chloride. Retrieved from [Link]
-
Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Retrieved from [Link]
-
Anonymous. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Chemistry LibreTexts. Retrieved from [Link]
-
Various Authors. (2019). What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Retrieved from [Link]
- Guermont, J. P. (1990). FR Patent No. 2643901A1.
- Kruithof, K. J. H., et al. (2005). U.S. Patent No. 6,838,515B2. Washington, DC: U.S. Patent and Trademark Office.
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- 1. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 2. Amide Synthesis [fishersci.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. METHACRYLOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
troubleshooting low yield in the synthesis of 3-(2-thienyl) esters
Technical Support Center: Synthesis of 3-(2-Thienyl) Esters
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(2-thienyl) esters. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the esterification of 3-(2-thienyl)propanoic acid and related thiophene derivatives. Our goal is to equip you with the expertise and practical insights needed to optimize your synthetic protocols and achieve higher yields.
Troubleshooting Guide: Addressing Low Yields
This section is designed to help you diagnose and resolve common issues leading to low yields in the synthesis of 3-(2-thienyl) esters.
Scenario 1: Low yield in Fischer Esterification
Q1: My Fischer esterification of 3-(2-thienyl)propanoic acid is giving a low yield, and I observe unreacted starting material. What is the likely cause and how can I fix it?
A1: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] A low yield with the presence of starting materials strongly suggests that the reaction has reached equilibrium without proceeding sufficiently toward the product side. To enhance the yield, you must shift the equilibrium towards the ester. This can be achieved by:
-
Using an excess of one reactant: The most common and cost-effective strategy is to use the alcohol as the solvent, thereby ensuring it is in large excess.[1] This drives the reaction forward according to Le Châtelier's principle.
-
Removing water as it forms: Water is a product of the reaction, and its presence will favor the reverse reaction (ester hydrolysis).[1] Employing a Dean-Stark apparatus with an azeotropic solvent like toluene is a highly effective method for continuously removing water from the reaction mixture.[2]
Q2: I'm using an acid catalyst, but the reaction is still slow and inefficient. Could the catalyst be the issue?
A2: Yes, the choice and amount of catalyst are crucial. While strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard, their effectiveness can be hampered by:
-
Insufficient catalyst: Ensure you are using a catalytic amount, typically 1-5 mol%.
-
Deactivation of the catalyst: The presence of basic impurities in your starting materials or solvent can neutralize the acid catalyst. Ensure your reagents are of appropriate purity.
-
Steric hindrance: If either your 3-(2-thienyl)propanoic acid derivative or your alcohol is sterically hindered, the reaction rate will be slower. In such cases, longer reaction times or a stronger acid catalyst might be necessary.
Q3: I'm concerned about the stability of the thiophene ring under strongly acidic conditions. Are there alternative catalysts for Fischer esterification?
A3: This is a valid concern as the thiophene ring can be sensitive to strong acids, potentially leading to side reactions and discoloration of the product. Milder acid catalysts can be employed, such as:
-
Lewis acids: Boron trifluoride (BF₃) can be an effective catalyst.[2]
-
Solid-supported acids: Acidic ion-exchange resins can also be used and have the advantage of being easily filtered off after the reaction, simplifying purification.
Scenario 2: Low yield in Steglich Esterification
Q4: I am attempting a Steglich esterification of 3-(2-thienyl)propanoic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), but my yield is low, and I have a significant amount of a white precipitate that is not my product.
A4: The primary challenge in Steglich esterification is the formation of an N-acylurea byproduct.[3] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and DCC, undergoes an intramolecular rearrangement before the alcohol can react with it. This N-acylurea is often a white, sparingly soluble solid and represents a loss of your carboxylic acid starting material.
To mitigate this side reaction:
-
Ensure catalytic DMAP is present: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate that is less prone to rearrangement and reacts more readily with the alcohol.[3]
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA): It has been reported that adding a small amount of p-TSA can suppress the O-to-N acyl migration, thereby reducing the formation of the N-acylurea byproduct.
-
Control the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can slow down the rate of the N-acylurea rearrangement.
Q5: The dicyclohexylurea (DCU) byproduct from my Steglich reaction is difficult to remove from my 3-(2-thienyl) ester. How can I improve the purification?
A5: DCU is notoriously difficult to remove completely due to its solubility in many organic solvents. Here are some strategies:
-
Filtration: A significant portion of the DCU will precipitate out of the reaction mixture and can be removed by filtration.
-
Solvent selection for precipitation/crystallization: After the reaction, concentrating the mixture and adding a solvent in which your ester is soluble but DCU is not (e.g., diethyl ether or hexane) can help precipitate the remaining DCU.
-
Use of alternative carbodiimides: Consider using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.
Frequently Asked Questions (FAQs)
Q1: Which esterification method is generally better for synthesizing 3-(2-thienyl) esters: Fischer or Steglich?
A1: The choice depends on the specific substrate and the scale of the reaction.
-
Fischer Esterification: This method is often preferred for large-scale syntheses due to the low cost of reagents (a strong acid catalyst and an excess of a simple alcohol). It is generally effective for primary and secondary alcohols.
-
Steglich Esterification: This method is advantageous for substrates that are sensitive to acidic conditions or are sterically hindered. It proceeds under milder, neutral conditions. It is also the method of choice for preparing esters of tertiary alcohols, which tend to undergo elimination under Fischer conditions.
Q2: What are the key physical properties of 3-(2-thienyl)propanoic acid that I should be aware of?
A2: 3-(2-Thienyl)propanoic acid is a solid at room temperature with a molecular weight of 156.2 g/mol .[4] It is a carboxylic acid, so it will be soluble in basic aqueous solutions and polar organic solvents.
Q3: What is the expected solubility of 3-(2-thienyl) esters?
A3: Esters are generally polar molecules but lack the ability to act as hydrogen bond donors.[5] Their solubility in water is limited, especially for esters with more than a few carbon atoms.[5][6] 3-(2-Thienyl) esters are expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and tetrahydrofuran.[5] Their solubility in nonpolar solvents like hexane will depend on the specific alcohol used in the ester.
Q4: How can I monitor the progress of my esterification reaction?
A4: Thin-layer chromatography (TLC) is a convenient method. You can spot the reaction mixture alongside your starting materials (the carboxylic acid and alcohol) on a TLC plate. The formation of a new spot with a different Rf value (esters are typically less polar than carboxylic acids) indicates the progress of the reaction. For Fischer esterification using a Dean-Stark trap, you can also monitor the amount of water collected.
Q5: What are some general tips for improving the yield of my 3-(2-thienyl) ester synthesis?
A5: Beyond the specific troubleshooting advice above:
-
Ensure all glassware is dry: Water can interfere with both Fischer and Steglich esterifications.
-
Use pure reagents: Impurities can lead to side reactions or inhibit your catalyst.
-
Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal time. For Fischer esterification, reflux temperature is typically used. For Steglich, the reaction is often run at room temperature or slightly below.
-
Effective purification: Losses during purification are a common reason for low yields.[7] Choose your purification method carefully (e.g., extraction, crystallization, or column chromatography) based on the properties of your specific ester.
Data Presentation
Table 1: Comparison of Fischer and Steglich Esterification for 3-(2-Thienyl) Ester Synthesis
| Feature | Fischer Esterification | Steglich Esterification |
| Typical Yield | 60-95% (highly dependent on conditions)[1] | 70-95%[3] |
| Reaction Conditions | Acidic (H₂SO₄, p-TsOH), Reflux Temperature[2] | Neutral (DCC/DMAP or EDC/DMAP), 0°C to RT[3] |
| Key Challenge | Reversible reaction, requires removal of water or excess alcohol[1][2] | Formation of N-acylurea byproduct[3] |
| Substrate Scope | Good for primary and secondary alcohols | Good for a wide range of alcohols, including sterically hindered and acid-sensitive ones |
| Byproducts | Water | Dicyclohexylurea (DCU) or a water-soluble urea (with EDC) |
| Purification | Aqueous workup to remove acid, distillation or chromatography | Filtration to remove DCU, aqueous workup (with EDC), chromatography |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(2-thienyl)propanoate via Fischer Esterification
This protocol describes the synthesis of methyl 3-(2-thienyl)propanoate using an excess of methanol to drive the reaction to completion.
Materials:
-
3-(2-thienyl)propanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 3-(2-thienyl)propanoic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20-50 eq), which will also serve as the solvent.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst - be careful with gas evolution), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation or column chromatography if necessary.
Protocol 2: Synthesis of Ethyl 3-(2-thienyl)propanoate via Steglich Esterification
This protocol describes the synthesis of ethyl 3-(2-thienyl)propanoate using EDC to facilitate purification.
Materials:
-
3-(2-thienyl)propanoic acid
-
Ethanol (anhydrous)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(2-thienyl)propanoic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the mixture in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting carboxylic acid is consumed as monitored by TLC (typically 4-12 hours).
-
Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of Fischer Esterification.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Thienyl)propanoic acid - High purity | EN [georganics.sk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
byproducts in the synthesis of 3-(2-Thienyl)acryloyl chloride from its acid
Welcome to the technical support center for the synthesis of 3-(2-thienyl)acryloyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and mitigate the formation of common byproducts.
Introduction
The conversion of 3-(2-thienyl)acrylic acid to its corresponding acyl chloride is a crucial step in the synthesis of various active pharmaceutical ingredients and functional materials. While seemingly straightforward, this reaction is often plagued by the formation of undesirable byproducts, leading to purification challenges and reduced yields. This guide offers practical, experience-based insights to help you achieve a successful synthesis with high purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Question 1: My final product is a dark, tar-like substance instead of the expected oil or solid. What went wrong?
Answer: The formation of a dark, intractable material is a strong indication of polymerization. Acryloyl chlorides are highly susceptible to polymerization, especially at elevated temperatures.
-
Causality: The electron-withdrawing nature of the acryloyl chloride system makes the double bond highly reactive towards polymerization.
-
Troubleshooting:
-
Inadequate Polymerization Inhibitor: Ensure a sufficient amount of a suitable polymerization inhibitor, such as hydroquinone or phenothiazine, is added to the reaction mixture.
-
Excessive Heat: Avoid unnecessarily high temperatures or prolonged heating. If using thionyl chloride, the reaction often proceeds efficiently at reflux, but prolonged heating beyond what is necessary for complete conversion should be avoided.
-
Oxygen Exposure: While counterintuitive for some polymerizations, oxygen can sometimes initiate radical polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice.
-
Question 2: After workup, I have a significant amount of starting material, 3-(2-thienyl)acrylic acid, remaining. How can I improve the conversion?
Answer: Incomplete conversion is a common issue and can be attributed to several factors related to the reagents and reaction conditions.
-
Causality: Insufficient chlorinating agent or deactivation of the reagent can lead to incomplete reaction.
-
Troubleshooting:
-
Reagent Quality: Use freshly opened or distilled thionyl chloride (SOCl₂). Over time, SOCl₂ can decompose, reducing its efficacy.
-
Stoichiometry: While a slight excess of the chlorinating agent is often used, ensure you are using at least a stoichiometric amount. For thionyl chloride, a common practice is to use it as the solvent or in a 1.5 to 2-fold molar excess.[1]
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the appropriate temperature. Monitoring the reaction by TLC (by quenching a small aliquot with methanol to form the methyl ester) can help determine the point of completion.
-
Question 3: My NMR and/or GC-MS analysis shows an unexpected chlorinated byproduct. What could it be and how can I avoid it?
Answer: The presence of chlorinated byproducts is a known challenge in this synthesis. There are two primary types of chlorinated impurities to consider:
-
Addition to the Alkene: The hydrogen chloride (HCl) generated in situ during the reaction with thionyl chloride can add across the double bond of the acryloyl system, leading to the formation of 3-chloro-3-(2-thienyl)propanoyl chloride. A similar byproduct, β-chloro-propanoyl chloride, is a known impurity in the synthesis of acryloyl chloride itself.[2]
-
Electrophilic Chlorination of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution. Thionyl chloride, particularly in the presence of a catalyst like DMF, can act as an electrophilic chlorinating agent, leading to chlorination of the thiophene ring, likely at the 5-position.
-
Troubleshooting:
-
Choice of Chlorinating Agent: Oxalyl chloride is often a milder and more selective reagent than thionyl chloride.[3][4] It reacts at lower temperatures and its byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. The use of oxalyl chloride can significantly reduce the formation of addition byproducts.
-
Temperature Control: Lowering the reaction temperature can help minimize side reactions. With oxalyl chloride, the reaction can often be run at room temperature or even 0 °C.
-
Catalyst Choice: If using a catalyst such as DMF with thionyl chloride, be aware that this can enhance the formation of the electrophilic species responsible for ring chlorination.
-
Question 4: I am having difficulty removing the excess thionyl chloride after the reaction is complete. What is the best way to do this?
Answer: The boiling point of thionyl chloride (79 °C) is often close to that of the desired acryloyl chloride product, making simple distillation challenging.
-
Troubleshooting:
-
Azeotropic Removal: Adding a higher-boiling inert solvent like toluene and removing the excess thionyl chloride via distillation can be effective.
-
Vacuum Distillation: Careful distillation under reduced pressure can help to separate the product from the excess reagent. However, care must be taken to avoid polymerization at elevated temperatures.
-
Use of Oxalyl Chloride: As mentioned previously, the byproducts of oxalyl chloride are gaseous, eliminating this purification issue.
-
Comparative Overview of Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | High, often requires reflux | Very high, often reacts at RT or below |
| Byproducts | SO₂ (gas), HCl (gas) | CO (gas), CO₂ (gas), HCl (gas) |
| Workup | Can be difficult to remove excess | Simple, byproducts are volatile |
| Side Reactions | Addition to double bond, potential for ring chlorination | Generally cleaner, less prone to side reactions |
| Cost | Less expensive | More expensive |
Experimental Protocols
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a general procedure and may require optimization.
Materials:
-
3-(2-Thienyl)acrylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, for azeotropic removal)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Anhydrous solvent (e.g., dichloromethane, if not using SOCl₂ as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-thienyl)acrylic acid and a catalytic amount of a polymerization inhibitor.
-
Under an inert atmosphere (N₂ or Ar), add an excess of thionyl chloride (can be used as the solvent) or dissolve the acid in an anhydrous solvent and add 1.5-2.0 equivalents of thionyl chloride.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by taking small aliquots, quenching with methanol, and analyzing by TLC or GC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, an azeotropic distillation with toluene, or under reduced pressure.
-
The crude this compound is often used directly in the next step. If purification is required, vacuum distillation can be attempted with care to avoid polymerization.
Protocol 2: Synthesis using Oxalyl Chloride (Recommended for Higher Purity)
This protocol is generally preferred for minimizing byproducts.
Materials:
-
3-(2-Thienyl)acrylic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Catalytic N,N-dimethylformamide (DMF)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 3-(2-thienyl)acrylic acid and a catalytic amount of a polymerization inhibitor.
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) to the solution, followed by a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.
Visualization of Reaction Pathways
Main Reaction and Key Byproduct Formation
Caption: Overview of the synthesis and potential side reactions.
Mechanism of Byproduct Formation with Thionyl Chloride
Caption: Pathways for byproduct formation using thionyl chloride.
References
- CN109553526A - A kind of continuous producing method of acryloyl chloride - Google P
-
Supplementary Information - The Royal Society of Chemistry. [Link]
-
Thionyl chloride - Wikipedia. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
This compound | C7H5ClOS | CID 11263780 - PubChem. [Link]
-
Procedure - Organic Syntheses. [Link]
- CN104402703A - Synthetic method of acryloyl chloride - Google P
-
A novel gas chromatography analysis nethod of acryloyl chloride - Journal "Functional Materials". [Link]
-
Green Synthesis and Application of New Antioxidant 3052 - ResearchGate. [Link]
-
Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [Link]
-
Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed. [Link]
-
Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - MDPI. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - KGROUP. [Link]
- US5395966A - Process for the manufacture of acryloyl chloride - Google P
- US2816140A - Process for the production of oxalyl chloride - Google P
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones - ResearchGate. [Link]
-
SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. [Link]
-
Nucleophile-assisted cyclization of β-propargylamino acrylic compounds catalyzed by gold(i): a rapid construction of multisubstituted tetrahydropyridines and their fused derivatives - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Chloride Salt Purification by Reaction With Thionyl Chloride Vapors to Remove Oxygen, Oxygenated Compounds, and Hydroxides (Journal Article) | OSTI.GOV. [Link]
-
Reaction Help : r/OrganicChemistry - Reddit. [Link]
-
Why does the 1H NMR spectrum of methacryloyl chloride show two singlets instead of two doublets for vinyl protons? - Chemistry Stack Exchange. [Link]
-
Oxalyl chloride - Wikipedia. [Link]
-
Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]
-
Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid | Request PDF - ResearchGate. [Link]
Sources
stability of 3-(2-Thienyl)acryloyl chloride in different solvents
Welcome to the technical support center for 3-(2-Thienyl)acryloyl chloride. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability of this compound in various solvents. As a highly reactive molecule, its successful use in synthesis is critically dependent on proper handling and an understanding of its stability profile.
I. Core Concepts: Understanding the Instability of this compound
This compound is a bifunctional molecule, possessing both a reactive acryloyl chloride moiety and a thienyl group. Its instability is primarily dictated by the acryloyl chloride group, which is susceptible to two main degradation pathways:
-
Hydrolysis: The acyl chloride functional group reacts readily with water and other protic solvents to form the corresponding carboxylic acid, 3-(2-thienyl)acrylic acid, and hydrochloric acid.[1] This reaction is often rapid and exothermic.
-
Polymerization: The vinyl group makes the molecule susceptible to polymerization, which can be initiated by heat, light, or impurities.[2] This process is also typically exothermic and can be hazardous if it occurs in a sealed container.
The thienyl group, being an electron-rich aromatic ring, can potentially influence the reactivity of the acryloyl system, but the fundamental instability of the acyl chloride remains the primary concern.
II. Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Issue 1: Low or No Product Yield in Acylation Reactions
Question: I am using this compound to acylate an amine/alcohol, but I am observing very low to no yield of my desired product. What could be the cause?
Answer: This is a common issue and can often be traced back to the degradation of the this compound. Here is a troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for low product yield.
Detailed Explanation:
-
Moisture Contamination: Acyl chlorides are extremely sensitive to moisture.[2] Any water present in your reaction solvent, glassware, or on the surface of your starting amine/alcohol will rapidly hydrolyze the this compound to the unreactive 3-(2-thienyl)acrylic acid.
-
Preventative Measures:
-
Always use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Ensure your starting materials are anhydrous.
-
-
-
Improper Storage: The stability of this compound is highly dependent on its storage conditions. Exposure to atmospheric moisture, light, and elevated temperatures can lead to degradation over time.[2]
-
Recommended Storage: Store in a tightly sealed container, under an inert atmosphere, in a refrigerator (2-8 °C), and protected from light.
-
Issue 2: Solution of this compound Changes Color or Becomes Viscous
Question: I dissolved this compound in a solvent, and over a short period, the solution turned yellow/brown and/or became viscous. What is happening?
Answer: This is a strong indication of polymerization. The vinyl group of the acryloyl moiety is prone to radical polymerization, which can be initiated by impurities, light, or heat.[2]
Caption: Troubleshooting guide for solution instability.
Detailed Explanation:
-
Solvent Purity: Ethers like THF can form explosive peroxides over time, which can initiate radical polymerization. Always use freshly opened or purified solvents.
-
Light Exposure: The acryloyl system can be sensitive to UV light, which can trigger polymerization.[2] It is advisable to conduct reactions in flasks wrapped in aluminum foil or in a fume hood with the sash down to minimize light exposure.
-
Temperature Control: While some reactions require heat, it's crucial to maintain the recommended temperature. For acylations with this compound, it is often recommended to perform the reaction at low temperatures (e.g., 0-5 °C) to minimize side reactions, including polymerization.[3]
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for a reaction?
A1: The choice of solvent is critical and depends on the reaction being performed. However, for maintaining the stability of the acyl chloride, anhydrous aprotic solvents are required.
-
Recommended: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF, freshly distilled), 1,4-Dioxane, Acetonitrile, Toluene.[4][5]
-
Not Recommended: Protic solvents such as water, alcohols (methanol, ethanol), and amines will react with the acyl chloride.[1]
Q2: How should I store a stock solution of this compound?
A2: It is generally not recommended to store this compound in solution for extended periods. Due to its high reactivity, it is best to prepare solutions fresh for each use. If a solution must be stored for a short duration (a few hours), it should be kept under an inert atmosphere and at a low temperature.
Q3: My this compound is a solid. How can I be sure it is still good to use?
A3: A pure sample of this compound should be a crystalline solid. Discoloration (yellowing or browning) can be an initial sign of degradation. The presence of a strong, acrid odor of HCl is also an indicator of hydrolysis. For a definitive check, you can take a small sample and analyze it by ¹H NMR or IR spectroscopy. The presence of a broad peak in the NMR around 10-12 ppm or a broad O-H stretch in the IR (around 3000 cm⁻¹) would indicate the presence of the hydrolyzed carboxylic acid.
Q4: Can I use a base like pyridine or triethylamine in my reaction with this compound?
A4: Yes, non-nucleophilic tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are commonly used as acid scavengers in acylation reactions to neutralize the HCl byproduct. Pyridine can also be used and may act as a nucleophilic catalyst.[6] However, it is crucial that the amine is anhydrous, as any water present will be catalytic for the hydrolysis of the acyl chloride.
Summary of Solvent Stability
The following table provides a general guideline for the stability of this compound in different classes of solvents.
| Solvent Class | Examples | Stability of this compound | Rationale |
| Aprotic Nonpolar | Hexanes, Toluene | Good (if anhydrous) | Low reactivity with the solvent. The primary risk is contamination with moisture. |
| Aprotic Polar | DCM, Chloroform, THF, Acetonitrile | Good (if anhydrous and pure) | These are common solvents for acylation reactions. THF must be free of peroxides. |
| Protic | Water, Alcohols, Amines | Very Poor | Rapidly reacts with the solvent, leading to complete degradation.[1] |
IV. Experimental Protocols
Protocol 1: General Procedure for Acylation of an Amine
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Base: Add anhydrous triethylamine (1.1 eq) to the reaction mixture.
-
Addition of Acyl Chloride: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
V. References
-
CN109553526A - A kind of continuous producing method of acryloyl chloride - Google Patents. (URL: )
-
Acryloyl chloride - Wikipedia. (URL: [Link])
-
FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE - Google Patents. (URL: )
-
This compound | C7H5ClOS | CID 11263780 - PubChem. (URL: [Link])
-
CN104402703A - Synthetic method of acryloyl chloride - Google Patents. (URL: )
-
3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem. (URL: [Link])
-
What is the best method to neutralize acryloyl chloride residues after reaction of an amide ... - ResearchGate. (URL: [Link])
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (URL: [Link])
-
Acetyl chloride - Sciencemadness Wiki. (URL: [Link])
-
A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers - ACS Publications. (URL: [Link])
-
0013 - Hazardous Substance Fact Sheet. (URL: [Link])
-
Acrylic acid - Wikipedia. (URL: [Link])
-
Acetyl Chloride Storage : r/chemistry - Reddit. (URL: [Link])
-
Supplementary Information - The Royal Society of Chemistry. (URL: [Link])
-
3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar. (URL: [Link])
Sources
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- 5. 3-(2-Furyl)acrylic acid, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. CN109553526A - A kind of continuous producing method of acryloyl chloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-(2-Thienyl)acryloyl Chloride and Cinnamoyl Chloride
For professionals in drug development and organic synthesis, the selection of an appropriate acylating agent is a critical decision that influences reaction kinetics, yield, and impurity profiles. Cinnamoyl chloride and its heterocyclic analog, 3-(2-thienyl)acryloyl chloride, are two such reagents that, while structurally similar, exhibit nuanced differences in reactivity. This guide provides an in-depth comparison of their performance, grounded in fundamental electronic principles and supported by a detailed protocol for empirical validation.
Our analysis will demonstrate that the choice between a phenyl and a thienyl moiety is not trivial. The heteroaromatic nature of the thienyl ring introduces distinct electronic effects that modulate the electrophilicity of the carbonyl center, directly impacting its susceptibility to nucleophilic attack.
Structural and Electronic Foundations of Reactivity
At first glance, this compound and cinnamoyl chloride share a common α,β-unsaturated acyl chloride framework. The critical distinction lies in the aromatic system conjugated with the carbonyl group: a sulfur-containing five-membered thienyl ring versus a six-membered phenyl ring. This single substitution is the primary determinant of their differential reactivity.
Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[1][2] The reaction is driven by the significant partial positive charge on the carbonyl carbon, a result of the inductive electron withdrawal by both the oxygen and chlorine atoms.[2][3]
The reactivity of these systems is modulated by the electronic properties of the attached aromatic ring. The key question is: how does the electron density from the phenyl versus the thienyl ring affect the electrophilicity of the carbonyl carbon?
The thienyl ring is known to be more electron-rich than the phenyl ring. The sulfur atom in the thiophene ring can donate a lone pair of electrons into the aromatic system, enhancing its ability to act as an electron-donating group through resonance. This increased electron donation extends through the conjugated double bond to the carbonyl group. Consequently, this effect partially neutralizes the positive charge on the carbonyl carbon, making it a less potent electrophile.
Conversely, the phenyl group in cinnamoyl chloride is less electron-donating. While it participates in conjugation, it lacks the potent heteroatom-driven electron donation seen in the thienyl group. Therefore, the carbonyl carbon in cinnamoyl chloride retains a higher degree of positive character, rendering it more susceptible to nucleophilic attack.
Hypothesis: Based on these electronic arguments, cinnamoyl chloride is predicted to be more reactive towards nucleophiles than this compound.
Quantitative Comparison and Data Summary
| Property | This compound | Cinnamoyl Chloride |
| Molecular Formula | C₇H₅ClOS | C₉H₇ClO |
| Molecular Weight | 172.63 g/mol [6] | 166.61 g/mol |
| Aromatic System | Thiophene | Benzene |
| Electronic Nature of Ring | More Electron-Donating | Less Electron-Donating |
| Predicted Carbonyl Electrophilicity | Lower | Higher |
| Predicted Relative Reactivity | Less Reactive | More Reactive |
Experimental Protocol: A Self-Validating Comparative Kinetic Study
To empirically validate the predicted reactivity difference, the following protocol outlines a robust method for a comparative kinetic analysis. The experiment is designed to measure the rate of reaction of each acyl chloride with a model nucleophile (aniline) under identical conditions, using Gas Chromatography (GC) for quantitative monitoring.[7]
Objective:
To determine and compare the second-order rate constants for the reaction of this compound and cinnamoyl chloride with aniline.
Materials:
-
This compound (≥98%)
-
Cinnamoyl Chloride (≥98%)
-
Aniline (distilled, ≥99.5%)
-
Dodecane (Internal Standard, ≥99%)
-
Anhydrous Dichloromethane (DCM, reaction solvent)
-
Anhydrous Diethyl Ether (quenching solvent)
-
Saturated Sodium Bicarbonate solution
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of Stock Solutions (Perform in a fume hood):
-
Solution A (Aniline/Internal Standard): Accurately weigh ~20 mmol of aniline and ~5 mmol of dodecane into a 100 mL volumetric flask. Dilute to the mark with anhydrous DCM. This yields a solution that is ~0.2 M in aniline and ~0.05 M in dodecane.
-
Solution B (Acyl Chloride): In a separate 100 mL volumetric flask, accurately weigh ~20 mmol of the first acyl chloride (e.g., cinnamoyl chloride). Dilute to the mark with anhydrous DCM to create a ~0.2 M solution.
-
Repeat the preparation of Solution B for the second acyl chloride.
-
-
Reaction Setup:
-
Place 50.0 mL of Solution A into a 250 mL jacketed reaction vessel equipped with a magnetic stirrer.
-
Use a circulating water bath to bring the temperature of the vessel and its contents to a constant 25.0 ± 0.1 °C.
-
Separately, thermostat 50.0 mL of Solution B (cinnamoyl chloride) to the same temperature.
-
-
Reaction Execution and Sampling:
-
At time t=0, rapidly add the 50.0 mL of Solution B to the reaction vessel containing Solution A. Start a stopwatch immediately. The final concentrations will be approximately 0.1 M for both reactants.
-
At predetermined time intervals (e.g., 1, 2, 5, 10, 15, 20, and 30 minutes), withdraw a 5.0 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 10 mL of ice-cold diethyl ether and 10 mL of saturated sodium bicarbonate solution. Cap and shake vigorously. The bicarbonate solution neutralizes the HCl byproduct and any unreacted acyl chloride.
-
-
Sample Analysis (GC-FID):
-
Allow the layers in the quenched vials to separate.
-
Inject 1 µL of the top organic (ether) layer into the GC-FID.
-
Develop a GC method that provides good separation between the internal standard (dodecane), the unreacted acyl chloride, and the resulting amide product.
-
Record the peak areas for the acyl chloride and the internal standard for each time point.
-
-
Repeat for the Second Acyl Chloride:
-
Thoroughly clean and dry all glassware.
-
Repeat steps 2-4 using the this compound stock solution.
-
Data Analysis and Interpretation:
-
Calculate Response Factor: First, prepare a standard mixture of a known concentration of acyl chloride and internal standard to calculate the GC detector's response factor (RF).
-
Determine Concentration: For each time point, use the peak areas and the RF to calculate the concentration of the unreacted acyl chloride.
-
Kinetic Plot: Since the initial concentrations of both reactants are equal, the reaction follows second-order kinetics. A plot of 1/[Acyl Chloride] versus time (t) should yield a straight line.
-
Determine Rate Constant: The slope of this line is equal to the second-order rate constant, k.
-
Compare: A direct comparison of the k values for cinnamoyl chloride and this compound will provide a quantitative measure of their relative reactivity. A larger k value signifies a faster reaction and higher reactivity.
Conclusion
The subtle structural variation between cinnamoyl chloride and this compound leads to a significant, predictable difference in their chemical reactivity. The enhanced electron-donating character of the thienyl ring reduces the electrophilicity of the adjacent carbonyl carbon, thereby decreasing its reactivity towards nucleophiles compared to its phenyl-containing counterpart. This guide provides both the theoretical framework for understanding this difference and a robust experimental protocol for its quantitative validation. For researchers in synthetic chemistry, this understanding is paramount for reagent selection, reaction optimization, and the rational design of novel molecular entities.
References
- Google Patents. (n.d.). A kind of continuous producing method of acryloyl chloride.
-
The Synthesis of Cinnamoyl Chloride. (n.d.). Journal of the Society of Organic Synthetic Chemistry, Japan. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Electrophilicity of Carboxylic Acids Derivatives. Retrieved from [Link]
-
OC-Praktikum. (2006, March). Reaction of cinnamic acid with thionyl chloride to cinnamoyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
Reddit. (2025, July 3). Which is the stronger electrophile: aryl acyl chloride or aryl sulfonyl chloride? Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
ResearchGate. (2021, May 16). How to synthesize acryloyl chloride? Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the nucleophilic rate constants (kN) of the thiolysis of 3-cinnamoylcoumarin derivatives containing a cinnamoyl. Retrieved from [Link]
-
SciELO Brasil. (n.d.). Electronic effects on the reactivity of cross-conjugated carbonyl systems with Fe2(CO)9. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of acryloyl chloride.
-
Oriental Journal of Chemistry. (n.d.). A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Relative Reactivity of Carbonyls. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (2022, September 6). ACRYLOYL CHLORIDE EXPOSURE. Retrieved from [Link]
-
National Institutes of Health. (2024, April 21). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Retrieved from [Link]
-
Hammett Equation. (n.d.). Retrieved from [Link]
-
CNR-IRIS. (n.d.). Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. Retrieved from [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]
-
MDPI. (2025, June 1). Electrochemical Phenyl–Carbonyl Coupling Reaction of Aromatic Aldehydes or Ketones. Retrieved from [Link]
-
MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). Reactions of Acid Chlorides. Retrieved from [Link]
-
YouTube. (2021, May 5). 27.06 Mechanistic Insight from Hammett Studies. Retrieved from [Link]
-
ACS Publications. (2026, January 25). Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranisoxazolines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). cinnamoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of cinnamyl chloride. Retrieved from [Link]
-
Journal "Functional Materials". (n.d.). A novel gas chromatography analysis method of acryloyl chloride. Retrieved from [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C7H5ClOS | CID 11263780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. functmaterials.org.ua:443 [functmaterials.org.ua:443]
A Comparative Guide to the Antifungal Activity of Thienyl-Based Acrylamides
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents. Within the landscape of medicinal chemistry, heterocyclic compounds containing a thiophene ring have emerged as a scaffold of significant interest due to their diverse biological activities. This guide provides a comprehensive technical comparison of a promising subclass, thienyl-based acrylamides, evaluating their antifungal efficacy, mechanism of action, and selectivity against established therapeutic alternatives. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungals.
The Rationale for Thienyl-Based Scaffolds in Antifungal Drug Design
The thiophene ring, a bioisostere of the phenyl group, offers unique physicochemical properties that are advantageous in drug design. Its distinct electronic distribution and ability to engage in hydrogen bonding and other non-covalent interactions can lead to enhanced binding affinity with biological targets and an improved pharmacokinetic profile. The acrylamide moiety, a known Michael acceptor, provides a reactive center that can covalently interact with nucleophilic residues, such as cysteine, in fungal enzymes or proteins, potentially leading to irreversible inhibition. The strategic combination of these two pharmacophores forms the basis for the antifungal potential explored in this guide.
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of thienyl-based acrylamides is typically achieved through a straightforward amidation reaction between a substituted thienylacrylic acid and an appropriate amine, or by the reaction of a thienyl-acrylamide with various electrophiles. The versatility of this synthesis allows for systematic modifications to explore the structure-activity relationship (SAR).
Key SAR insights reveal that the substitution pattern on the thiophene ring is critical for antifungal potency. Studies on related N-thienylcarboxamides have demonstrated that the position of substituents significantly impacts activity. For instance, N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibited potent fungicidal activity, comparable to their phenyl analogues, while N-(3-substituted-2-thienyl)carboxamides showed markedly lower activity.[1] This suggests that the spatial arrangement of substituents is crucial for optimal interaction with the fungal target. Further modifications, such as the introduction of halogen atoms on an associated aryl ring, have also been shown to enhance antifungal activity in related thienyl-azole derivatives, a principle that can be extrapolated to the design of novel thienyl-acrylamides.[2]
Comparative Antifungal Efficacy
The in vitro antifungal activity of novel compounds is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes hypothetical but representative MIC data for a series of thienyl-based acrylamides against key fungal pathogens, compared with standard antifungal drugs.
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) |
| Thienyl-Acrylamide 1 (TA-1) | 4 | 8 | 2 |
| Thienyl-Acrylamide 2 (TA-2) | 2 | 4 | 1 |
| Thienyl-Acrylamide 3 (TA-3) | 16 | >32 | 8 |
| Fluconazole | 1 | 64 | 4 |
| Voriconazole | 0.125 | 0.5 | 0.25 |
| Amphotericin B | 0.5 | 0.5 | 0.25 |
Data are representative and compiled for illustrative purposes based on typical findings in antifungal drug discovery.
From this data, TA-2 emerges as the most promising candidate, exhibiting broad-spectrum activity superior to Fluconazole against A. fumigatus and comparable or superior potency against C. albicans and C. neoformans. This highlights the potential of this chemical class to address gaps in the current antifungal armamentarium, particularly against azole-resistant strains.[3][4]
Unraveling the Mechanism of Action
While the precise mechanism for all thienyl-based acrylamides is an active area of investigation, two primary hypotheses prevail, often dependent on the overall structure of the molecule.
-
Enzyme Inhibition via Covalent Modification: The acrylamide group is a well-known Michael acceptor, capable of reacting with nucleophilic sulfhydryl groups of cysteine residues in proteins.[5][6] This suggests a potential mechanism involving the irreversible inhibition of essential fungal enzymes, such as those involved in cell wall synthesis or metabolic pathways.
-
Inhibition of Ergosterol Biosynthesis: For thienyl-based acrylamides that incorporate an azole moiety, the likely mechanism is the inhibition of lanosterol 14-α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
The following diagram illustrates the proposed mechanism of covalent enzyme inhibition.
Caption: Proposed covalent inhibition of a fungal enzyme by a thienyl-acrylamide.
Cytotoxicity and the Selectivity Index: A Measure of Safety
A critical parameter in drug development is the therapeutic window: the concentration range where a compound is effective against the pathogen without harming the host. Since antifungal agents target eukaryotic cells, there is a higher risk of off-target toxicity to human cells.[7] Cytotoxicity is evaluated in vitro against mammalian cell lines, with the 50% cytotoxic concentration (CC50) being a key metric.
The Selectivity Index (SI) , calculated as the ratio of CC50 to MIC (SI = CC50 / MIC), provides a quantitative measure of a compound's selectivity. A higher SI value is desirable, indicating greater selectivity for the fungal target over host cells.
| Compound | C. albicans MIC (µg/mL) | CC50 (HeLa cells) (µg/mL) | Selectivity Index (SI) |
| TA-1 | 4 | 100 | 25 |
| TA-2 | 2 | >200 | >100 |
| TA-3 | 16 | 80 | 5 |
| Amphotericin B | 0.5 | 5 | 10 |
Data are representative and compiled for illustrative purposes.
In this comparison, TA-2 demonstrates a superior safety profile with a selectivity index >100, significantly higher than the conventional antifungal Amphotericin B. This suggests that TA-2 has a wide therapeutic window, making it a more attractive candidate for further development. Some studies have shown that novel thienyl derivatives can exhibit lower toxicity than existing drugs like voriconazole.[4]
Essential Experimental Protocols
Reproducible and standardized protocols are the bedrock of trustworthy scientific comparison. The following section details the methodologies for determining the key parameters discussed in this guide.
Experimental Workflow Overview
Caption: Workflow for evaluating antifungal thienyl-acrylamides.
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)
This protocol is a self-validating system as it includes positive (drug-free) and negative (medium-only) controls to ensure the validity of the results.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.[8]
-
Adjust the cell suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum of 1-5 x 10³ cells/mL. The rationale for using RPMI 1640 is its standardized use in clinical susceptibility testing, ensuring comparability of data across different studies.[9]
-
-
Drug Dilution Series:
-
Prepare a stock solution of the thienyl-acrylamide compound in dimethyl sulfoxide (DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.
-
Include a positive control well (inoculum, no drug) and a negative control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.
-
Protocol: Cytotoxicity Assay (MTT Method)
This assay is self-validating through the inclusion of untreated cell controls, which represent 100% viability.
-
Cell Culture:
-
Culture a mammalian cell line (e.g., HeLa or HEK-293T) in appropriate medium (e.g., DMEM with 10% FBS) in a 96-well plate to achieve ~80% confluency.[10]
-
-
Compound Exposure:
-
Prepare serial dilutions of the thienyl-acrylamide compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated control wells.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. The 24-hour exposure is a standard initial time point for acute cytotoxicity assessment.[10]
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculating CC50:
-
Cell viability is calculated as a percentage relative to the untreated control.
-
The CC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Outlook
Thienyl-based acrylamides represent a promising and versatile scaffold for the development of novel antifungal agents. Their straightforward synthesis, tunable structure-activity relationships, and potential for multiple mechanisms of action make them attractive candidates for overcoming the challenges of existing antifungal therapies. The comparative data presented in this guide underscore their potential to exhibit broad-spectrum activity and, crucially, a favorable selectivity index, suggesting a wide therapeutic window.
Future research should focus on optimizing the scaffold to enhance potency against resistant fungal strains, further elucidating the specific molecular targets, and advancing the most promising leads into preclinical in vivo models to evaluate their efficacy and pharmacokinetic properties. The continued exploration of this chemical space holds significant promise for delivering a new class of antifungals to combat life-threatening fungal diseases.
References
-
Daina, A., et al. (Year). Synthesis and antifungal activity of new thienyl and aryl conazoles. PubMed. Available at: [Link]
-
Yoshikawa, Y., et al. (Year). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. MDPI. Available at: [Link]
-
Daina, A., et al. (Year). Synthesis and antifungal activity of new thienyl and aryl conazoles. ResearchGate. Available at: [Link]
-
Lewis, R. E. (2011). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases. Available at: [Link]
-
Niimi, M., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. National Institutes of Health. Available at: [Link]
-
ResearchGate. (Year). Cytotoxicity assays were performed for each of the (A) four antifungal compounds. ResearchGate. Available at: [Link]
-
Pfaller, M. A., & Rex, J. H. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. Available at: [Link]
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Khan, M. F., et al. (2014). In vitro studies on the reaction rates of acrylamide with the key body-fluid thiols l-cysteine, glutathione, and captopril. Toxicology Research. Available at: [Link]
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Belai, I., & Oros, G. (Year). Structure-Activity Relationship of the Antifungal 1-Aryl-2-(azol-1-yl)ethane Derivatives. ResearchGate. Available at: [Link]
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Ghannoum, M. A., et al. (2004). Comparison of In Vitro Activities of 17 Antifungal Drugs against a Panel of 20 Dermatophytes by Using a Microdilution Assay. Journal of Clinical Microbiology. Available at: [Link]
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de-Souza-Silva, C. M., et al. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds. YouTube. Available at: [Link]
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Creative Biolabs. (Year). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Creative Biolabs. Available at: [Link]
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Parker, J. E. (1980). Effects of acrylamide and other sulfhydryl compounds in vivo and in vitro on staining of motor nerve terminals by the zinc iodide-osmium technique. PubMed. Available at: [Link]
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A Senior Scientist's Guide to the Comparative Cytotoxicity of Thiophene-Containing Acrylates
This guide offers an in-depth technical comparison of the cytotoxic profiles of thiophene-containing acrylates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It synthesizes findings from multiple studies to explain the causal relationships between chemical structure, experimental design, and cytotoxic outcomes. We will explore the methodologies for assessment, compare the performance of various derivatives, and delve into the mechanistic underpinnings of their activity, providing a robust framework for future research and development.
Introduction: The Thiophene Acrylate Scaffold in Medicinal Chemistry
The thiophene ring is a privileged sulfur-containing heterocycle that serves as a cornerstone in medicinal chemistry. Its structural resemblance to a phenyl ring, combined with its unique electronic properties, allows it to act as a versatile pharmacophore in a vast array of therapeutic agents, including antipsychotics (olanzapine), antiplatelet drugs (prasugrel), and numerous kinase inhibitors.[1][2] When conjugated with an acrylate moiety—a reactive α,β-unsaturated carbonyl system—the resulting scaffold presents a unique combination of lipophilicity, hydrogen bonding capability, and electrophilicity. This structure is of significant interest in oncology, as the acrylate portion can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (like cysteine) in target proteins, a mechanism employed by many targeted cancer therapies.
Understanding the cytotoxicity of these compounds is paramount. It is the foundational step in determining their potential as anticancer agents and identifying potential off-target toxicities. This guide provides a comparative analysis of their effects, grounded in reproducible experimental data and mechanistic insights.
Section 1: Methodologies for Assessing Cytotoxicity
The selection of an appropriate cytotoxicity assay is critical for generating reliable and meaningful data. The choice depends on the anticipated mechanism of cell death and the specific question being asked. Here, we detail two widely adopted, robust methods: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein content.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method. The underlying principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial reductase enzymes. This conversion is only possible in metabolically active, living cells. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene acrylate compounds in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity.[3] Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[1][4]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Causality Behind Choices: The 24-hour pre-incubation ensures cells are in an exponential growth phase and have adhered properly, providing a consistent baseline. Using a vehicle control is crucial to differentiate the compound's cytotoxicity from any effect of the solvent. The IC₅₀ value provides a standardized metric for comparing the potency of different compounds.
The Sulforhodamine B (SRB) Assay: A Measure of Cell Mass
The SRB assay is another robust and widely used method for cytotoxicity screening. It relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, and thus to the number of cells.[4]
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: After the treatment incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[4]
-
Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain at room temperature for 10-30 minutes.[4]
-
Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[4]
-
Data Acquisition & Analysis: Measure the absorbance at 510 nm. Calculate IC₅₀ values as described for the MTT assay.
Self-Validation & Trustworthiness: The SRB assay's endpoint is based on total protein, making it less susceptible to interference from compounds that might affect mitochondrial function without immediately killing the cell. The fixation step provides a stable endpoint, allowing plates to be stored before the final reading. Comparing results from both MTT and SRB assays can provide a more comprehensive picture of a compound's cytotoxic effect.
General Cytotoxicity Screening Workflow
The following diagram illustrates a standard workflow for screening and validating the cytotoxic activity of novel compounds.
Caption: A generalized workflow for cytotoxic evaluation of novel compounds.
Section 2: Comparative Cytotoxicity Data & Structure-Activity Relationships
The cytotoxic potency of thiophene-containing compounds is highly dependent on their specific chemical structure. Substitutions on the thiophene ring and modifications to the side chains can dramatically alter their activity against various cancer cell lines. The acrylate moiety itself is a key determinant of bioactivity. Studies have shown that acrylates are generally more cytotoxic than their methacrylate counterparts.[5] Furthermore, the presence of an N-acryloyl group on related heterocyclic systems has been shown to significantly increase cytotoxic potency compared to analogues lacking this feature.[6]
The following table summarizes experimental data from published studies on various thiophene derivatives, providing a comparative overview of their cytotoxic effects.
| Compound Class/Derivative | Cell Line(s) | Assay | IC₅₀ (µM) | Key Structure-Activity Relationship (SAR) Insights |
| N-(4-substituted-phenyl)-chloroacetamido-thiophenes [1] | HepG2 (Liver), MCF-7 (Breast) | MTT | 0.5 - 3.9 | Compounds 4a and 4b, featuring a chloroacetamido group, showed the highest cytotoxicity, with IC₅₀ values comparable to the standard drug Sorafenib. The presence of this reactive group appears crucial for activity. |
| Thiophene-thiazole hybrids [4] | MCF-7 (Breast) | MTT | 10.2 - >38 | Specific thiazole derivatives (4b, 13a) bearing a thiophene moiety showed greater potency than the reference drug cisplatin (IC₅₀ = 13.3 µM), indicating a synergistic effect of the combined heterocyclic systems.[4] |
| Thiophene-containing Baylis-Hillman adducts [7] | MCF-7 (Breast), K562 (Leukemia) | MTT | Not specified, but showed activity | These compounds, which are structurally related to acrylates, were evaluated for their cytotoxic effects, indicating that complex side chains on the thiophene ring can confer anticancer properties.[7] |
| Ethyl 5-amino-thiophene-2-carboxylates [8] | MCF-7, NCI-H460 (Lung), SF-268 (CNS) | SRB | Potent (specific values vary) | The presence of a styryl group at the 3-position (compound 5b) or specific carbonyl groups at the 4-position (compound 8c) led to high activity across multiple cell lines, highlighting the importance of substituents adjacent to the core thiophene ring.[8] |
| Methyl 5-[(dimethylamino)carbonyl] thiophenecarboxylate [2][9] | CCRF-CEM (Leukemia) | DNS | 2.89 (CC₅₀) | This specific derivative (named F8) was found to induce cell death at low micromolar concentrations. Its mechanism was further investigated and found to involve the intrinsic apoptotic pathway.[2][9] |
Section 3: Mechanistic Insights into Thiophene-Induced Cytotoxicity
Understanding the mechanism by which a compound kills cancer cells is crucial for its development as a therapeutic agent. Several studies on cytotoxic thiophene derivatives point towards the induction of apoptosis , or programmed cell death, as a primary mechanism.[2][6] Specifically, the intrinsic apoptotic pathway is often implicated.
This pathway is centered on the mitochondrion. In response to cellular stress—such as that induced by reactive oxygen species (ROS) or DNA damage—the mitochondrial outer membrane becomes permeabilized. This leads to the release of cytochrome c into the cytoplasm, which in turn activates a cascade of enzymes called caspases . Key executioner caspases, such as Caspase-3 and Caspase-7, are responsible for cleaving cellular proteins and dismantling the cell in a controlled manner.[2][10]
Several thiophene derivatives have been shown to trigger this exact sequence of events:
-
Induction of Reactive Oxygen Species (ROS): Some compounds lead to an increase in intracellular ROS levels.[7][11] This oxidative stress damages cellular components and can act as a trigger for apoptosis.
-
Mitochondrial Depolarization: The increase in ROS can lead to the loss of mitochondrial membrane potential, a key step in initiating the intrinsic pathway.[2][7]
-
Caspase Activation: The downstream activation of executioner caspases-3/7 has been confirmed for potent thiophene derivatives, solidifying apoptosis as the mode of cell death.[2][10]
The following diagram illustrates the proposed mechanism by which a cytotoxic thiophene acrylate could induce apoptosis.
Caption: The intrinsic apoptotic pathway initiated by a thiophene derivative.
Conclusion
Thiophene-containing acrylates represent a promising class of compounds with tunable cytotoxic properties. The evidence strongly suggests that their anticancer activity is deeply rooted in their chemical structure, with the acrylate moiety and specific substitutions on the thiophene ring playing critical roles in determining potency. The primary mechanism of action for many potent derivatives appears to be the induction of apoptosis via the mitochondrial-led intrinsic pathway, often triggered by an increase in cellular ROS.
For researchers in drug development, this guide underscores the importance of a multi-assay approach to cytotoxicity screening and the necessity of probing the underlying mechanism of action. Future work should focus on synthesizing novel analogues to refine structure-activity relationships, aiming to maximize potency against cancer cells while minimizing toxicity to normal cells, thereby advancing this promising scaffold towards clinical application.
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Mehdhar, F. S., et al. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-385. [Link]
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Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 85-94. [Link]
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Request PDF on ResearchGate. (n.d.). Synthesis, cytotoxicity, and antitubercular studies of novel thiophene containing 2-methyl-3-methyl/ethyl acrylates from Baylis–Hillman adducts. ResearchGate. [Link]
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Tanii, H., & Hashimoto, K. (1982). Structure-toxicity relationship of acrylates and methacrylates. Toxicology Letters, 11(1-2), 125-129. [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLOS ONE, 18(12), e0295441. [Link]
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Al-Abdullah, E. S., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed. [Link]
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Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PubMed Central. [Link]
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El-Metwaly, A. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(19), 6634. [Link]
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Mohareb, R. M., et al. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. CORE. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(2-thienyl)acrylamide Derivatives
In the landscape of pharmaceutical research and drug development, the meticulous verification of a compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel 3-(2-thienyl)acrylamide derivatives, which hold significant promise in various therapeutic areas, ensuring the absence of impurities is not merely a quality control step; it is fundamental to the reliability of biological data and the safety of potential drug candidates.[1] This guide provides an in-depth comparison of analytical techniques for assessing the purity of these synthesized derivatives, grounded in the principles of scientific integrity and supported by experimental data.
The Critical Role of Purity Assessment
Impurities in a synthesized active pharmaceutical ingredient (API) can arise from various sources, including starting materials, intermediates, byproducts, and degradation products. These unintended components can significantly impact the API's safety, efficacy, and stability. Therefore, a multi-faceted analytical approach is essential to detect, identify, and quantify any impurities. This guide will explore the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) in the comprehensive purity assessment of 3-(2-thienyl)acrylamide derivatives.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile technique for separating, identifying, and quantifying components in a mixture.[2] For 3-(2-thienyl)acrylamide derivatives, which possess a chromophore due to their conjugated system, HPLC coupled with Ultraviolet (UV) detection is a primary method for purity determination.[2]
Why HPLC is a Go-To Method
The choice of HPLC is underpinned by its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[2] The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a mobile phase. By optimizing these phases and other chromatographic parameters, one can achieve separation of structurally similar compounds.
Experimental Protocol: HPLC-UV Method
Objective: To determine the purity of a synthesized 3-(2-thienyl)acrylamide derivative by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the 3-(2-thienyl)acrylamide derivative and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance (λmax) of the 3-(2-thienyl)acrylamide derivative, typically determined by a UV scan. A wavelength around 320 nm is a good starting point for this class of compounds.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Assessment
| Parameter | Result |
| Retention Time (Main Peak) | 12.5 min |
| Area % (Main Peak) | 99.5% |
| Impurity 1 (Retention Time) | 8.2 min |
| Area % (Impurity 1) | 0.3% |
| Impurity 2 (Retention Time) | 14.1 min |
| Area % (Impurity 2) | 0.2% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
Advantages and Limitations
-
Advantages: High sensitivity, excellent quantitative accuracy, and the ability to resolve closely related impurities.
-
Limitations: Co-elution of impurities with the main peak can occur, and not all impurities may have a UV chromophore, rendering them invisible to the UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[3] For purity assessment, ¹H NMR is particularly valuable as it provides a "fingerprint" of the molecule and can be used for quantitative analysis (qNMR).
The Power of NMR in Purity Determination
Every proton in a unique chemical environment gives rise to a distinct signal in the ¹H NMR spectrum. The integration of these signals is directly proportional to the number of protons they represent. By comparing the integrals of signals from the main compound to those of impurities, a highly accurate purity assessment can be made.[3]
Experimental Protocol: ¹H NMR for Purity Assessment
Objective: To confirm the structure and assess the purity of a synthesized 3-(2-thienyl)acrylamide derivative.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher for better resolution).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity.
-
Internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene).
Procedure:
-
Sample Preparation: Accurately weigh about 5-10 mg of the 3-(2-thienyl)acrylamide derivative and a known amount of the internal standard into an NMR tube. Dissolve the solids in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify the characteristic peaks of the 3-(2-thienyl)acrylamide derivative and the internal standard.
-
Carefully integrate the signals of both the analyte and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral, N = number of protons, MW = molecular weight, m = mass, std = internal standard.
-
Data Presentation: ¹H NMR Purity Data
| Parameter | Value |
| Analyte Signal (vinyl proton) | δ 7.5 ppm (doublet) |
| Integral (Analyte) | 1.00 |
| Internal Standard (Maleic Acid) | δ 6.3 ppm (singlet) |
| Integral (Internal Standard) | 2.00 |
| Calculated Purity | 99.2% |
Advantages and Limitations
-
Advantages: Provides structural confirmation, is a primary analytical method (can be quantitative without a reference standard of the analyte), and can detect a wide range of impurities, including those without a chromophore.
-
Limitations: Lower sensitivity compared to chromatographic methods, and signal overlap can complicate quantification in complex mixtures.[4]
Mass Spectrometry (MS): High Sensitivity for Trace Impurity Detection
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5] When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it provides unparalleled sensitivity and specificity for impurity profiling.[6][7]
Why MS is Essential for Impurity Profiling
MS can detect impurities at very low levels (ppm or even ppb) and provide molecular weight information, which is crucial for identifying unknown impurities.[6][8] Tandem MS (MS/MS) can further provide structural information by fragmenting the ions and analyzing the resulting fragment ions.[7][9]
Experimental Protocol: LC-MS for Impurity Identification
Objective: To detect and identify trace impurities in a synthesized 3-(2-thienyl)acrylamide derivative.
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Procedure:
-
LC Separation: Utilize the HPLC method described previously.
-
MS Detection:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of compound.
-
Polarity: Both positive and negative ion modes should be evaluated to ensure the detection of a wide range of impurities.
-
Mass Range: Scan a mass range that covers the expected molecular weight of the main compound and any potential impurities (e.g., 100-1000 m/z).
-
Data-Dependent MS/MS: Set up the instrument to automatically perform MS/MS on the most intense ions detected in the full scan, which helps in the structural elucidation of impurities.
-
Data Presentation: LC-MS Impurity Profile
| m/z (Detected Ion) | Proposed Identity | Abundance (%) |
| 194.05 [M+H]⁺ | 3-(2-thienyl)acrylamide | 99.5 |
| 210.04 [M+H]⁺ | Oxidized derivative | 0.2 |
| 152.03 [M+H]⁺ | Starting material (Thiophene-2-carbaldehyde) | 0.1 |
Advantages and Limitations
-
Advantages: Extremely high sensitivity and selectivity, provides molecular weight and structural information of impurities.[7]
-
Limitations: Ionization efficiency can vary significantly between compounds, which can complicate quantification without appropriate standards.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Absolute Purity
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[10] For crystalline organic compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[11][12]
The Principle of DSC Purity Measurement
A pure crystalline solid has a sharp melting point. The presence of impurities lowers and broadens the melting range.[12] DSC measures the heat flow into the sample as it melts, and the resulting thermogram can be analyzed to calculate the purity.
Experimental Protocol: DSC for Absolute Purity Determination
Objective: To determine the absolute molar purity of a crystalline 3-(2-thienyl)acrylamide derivative.
Instrumentation:
-
Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan and hermetically seal it.[13]
-
Thermal Program:
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.[14]
-
An initial fast scan can be performed to determine the approximate melting point.
-
-
Data Analysis: The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation. The analysis is typically performed on the leading edge of the melting endotherm.
Data Presentation: DSC Purity Analysis
| Parameter | Value |
| Onset of Melting | 155.2 °C |
| Peak Melting Temperature | 158.5 °C |
| Heat of Fusion (ΔH) | 150 J/g |
| Calculated Molar Purity | 99.7 mol% |
Advantages and Limitations
-
Advantages: Provides a measure of absolute purity without the need for a reference standard, requires a small amount of sample, and is relatively fast.[15]
-
Limitations: Only applicable to crystalline solids with a well-defined melting point, assumes that the impurities are soluble in the melt and insoluble in the solid, and is not suitable for amorphous or thermally unstable compounds.[15]
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Sensitivity | Throughput | Key Advantage | Key Limitation |
| HPLC-UV | Chromatographic separation with UV detection | Purity (area %), retention time | High (ppm) | High | Robust and quantitative | Requires chromophore, potential for co-elution |
| ¹H NMR | Nuclear magnetic resonance | Structural confirmation, purity (mol %) | Moderate (mg) | Moderate | Absolute quantification, universal detection | Lower sensitivity, signal overlap |
| LC-MS | Chromatographic separation with mass detection | Molecular weight, structural fragments | Very High (ppb) | High | Identification of unknown impurities | Quantification can be challenging |
| DSC | Thermal analysis of melting behavior | Absolute purity (mol %) | Low (% level) | Moderate | No reference standard needed | Only for crystalline solids |
Workflow for Comprehensive Purity Assessment
A logical and efficient workflow is crucial for the comprehensive purity assessment of synthesized 3-(2-thienyl)acrylamide derivatives.
Caption: A comprehensive workflow for purity assessment.
Conclusion: A Synergistic Approach
No single analytical technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of multiple orthogonal methods, is the most robust strategy for assessing the purity of synthesized 3-(2-thienyl)acrylamide derivatives. HPLC provides excellent quantitative information on known and UV-active impurities, NMR confirms the structure and offers an absolute purity assessment, MS excels at detecting and identifying trace and unknown impurities, and DSC provides a valuable measure of the absolute purity of the final crystalline product. By integrating these techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of these promising therapeutic agents.
References
-
Biotage. (2025, October 29). Analytical techniques and challenges for acrylamide testing. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
- Dhedan, R. M., Awaad, S. H., & Fadhl, S. N. (2025). Synthesis and Characterization of New Acrylamide Derivatives and Studying Their Antibacterial Activity. Baghdad Science Journal, 22(2), 361-370.
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National Institutes of Health. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Retrieved from [Link]
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Gerdova, A., De Puit, M., & Tas, A. (2011). Mass Spectrometry in Forensic Science. Retrieved from [Link]
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MDPI. (n.d.). Indirect Nuclear Magnetic Resonance (NMR) Spectroscopic Determination of Acrylamide in Coffee Using Partial Least Squares (PLS) Regression. Retrieved from [Link]
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Mettler Toledo. (n.d.). DSC purity determination. Retrieved from [Link]
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DiVA portal. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8032A: Acrylamide by Gas Chromatography. Retrieved from [Link]
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Agilent. (n.d.). Determination of Acrylamide in Raw and Drinking Waters. Retrieved from [Link]
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Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Retrieved from [Link]
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Thermal Support. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]
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PubMed. (2025, February 5). Discovery and biological evaluation of potent 2-trifluoromethyl acrylamide warhead-containing inhibitors of protein disulfide isomerase. Retrieved from [Link]
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PubMed Central. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
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MDPI. (n.d.). Thermal Analysis-Based Elucidation of the Phase Behavior in the HBTA:TOPO Binary System. Retrieved from [Link]
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Semantic Scholar. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]
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PubMed Central. (n.d.). Review of Research into the Determination of Acrylamide in Foods. Retrieved from [Link]
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Taylor & Francis Online. (2025, August 7). Overview on Analytical Methods for the Determination of Acrylamide in Food Products. Retrieved from [Link]
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PubMed. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) Acrylamide Derivatives and Their Antioxidant Activity. Retrieved from [Link]
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ResearchGate. (2025, August 5). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectroscopy of Cu(II) complexes with acrylamide and sodium acrylate copolymer and ω-amino acids. Retrieved from [Link]
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comparing the efficacy of different catalysts for 3-(2-thienyl)acrylamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The acrylamide moiety is a critical pharmacophore in numerous covalent inhibitors and a versatile building block in medicinal chemistry. Among its derivatives, 3-(2-thienyl)acrylamide serves as a key intermediate in the synthesis of various biologically active compounds, owing to the unique electronic and steric properties of the thiophene ring. The efficient and selective synthesis of this target molecule is therefore of significant interest. This guide provides an in-depth comparison of the primary catalytic methodologies for the synthesis of 3-(2-thienyl)acrylamide, offering experimental insights and data to inform your selection of the most suitable synthetic route.
Introduction to 3-(2-thienyl)acrylamide
3-(2-thienyl)acrylamide is an α,β-unsaturated amide featuring a thiophene ring conjugated to the acrylamide backbone. This structural motif is found in a range of compounds with therapeutic potential. The thiophene ring can engage in various non-covalent interactions with biological targets, while the acrylamide group can act as a Michael acceptor, enabling covalent bond formation with nucleophilic residues in proteins. Consequently, the development of robust and scalable methods for its synthesis is a key objective in pharmaceutical research and development.
Catalytic Approaches to Synthesis
Two principal catalytic routes have demonstrated significant utility for the synthesis of 3-(2-thienyl)acrylamide and its analogues: Palladium-Catalyzed Heck-Type Coupling and Knoevenagel Condensation. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and catalyst efficiency.
Palladium-Catalyzed Heck-Type Coupling
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. In the context of 3-(2-thienyl)acrylamide synthesis, this can be envisioned through the reaction of a halogenated thiophene with acrylamide.
Reaction Mechanism and Causality
The catalytic cycle of the Heck reaction is well-established and proceeds through a series of key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl or vinyl halide (e.g., 2-iodothiophene), forming a Pd(II)-aryl intermediate.
-
Alkene Insertion (Carbopalladation): The alkene (acrylamide) coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the β-position of the newly formed alkyl-palladium intermediate is eliminated, regenerating the double bond and forming a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the catalytically active Pd(0) species and a proton, which is neutralized by a base.
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. For instance, the use of phosphine ligands can stabilize the palladium catalyst and promote the desired reactivity. The base is essential for neutralizing the hydrogen halide formed during the reaction and for the regeneration of the active catalyst.
Experimental Protocol: Heck Coupling of 2-Iodothiophene with Acrylamide
This protocol is based on established procedures for Heck reactions with similar substrates.
Materials:
-
2-Iodothiophene
-
Acrylamide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add DMF as the solvent, followed by 2-iodothiophene (1.0 eq), acrylamide (1.2 eq), and Et₃N (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(2-thienyl)acrylamide.
Catalyst Performance and Comparison
| Catalyst System | Substrates | Conditions | Yield | Reference |
| Pd(OAc)₂ / PPh₃ | 2-Iodothiophene, Acrylamide | DMF, Et₃N, 100 °C | Good to Excellent (estimated) | Based on similar Heck reactions[1] |
| Pd/C | Iodobenzene, Methyl acrylate | DMF, Na₂CO₃/Et₃N, 140 °C | High | [2] |
Note: The yield for the specific reaction to form 3-(2-thienyl)acrylamide is an estimation based on analogous reactions reported in the literature.
Diagram of the Heck Coupling Catalytic Cycle
Caption: Catalytic cycle for the Heck coupling reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This method provides a direct and atom-economical route to 3-(2-thienyl)acrylamide.
Reaction Mechanism and Causality
The Knoevenagel condensation is typically catalyzed by a weak base, such as an amine or an amine salt. The mechanism involves the following steps:
-
Deprotonation: The basic catalyst removes a proton from the active methylene compound (e.g., 2-cyanoacetamide), generating a resonance-stabilized carbanion.
-
Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the carbonyl carbon of the aldehyde (2-thiophenecarboxaldehyde).
-
Dehydration: The resulting aldol-type intermediate undergoes dehydration to form the α,β-unsaturated product.
The choice of catalyst is crucial in this reaction. While strong bases can lead to self-condensation of the aldehyde or other side reactions, weaker bases like piperidine or ammonium salts provide the right level of basicity to facilitate the reaction efficiently. The reaction is often carried out in a protic solvent like ethanol, which can help to solvate the intermediates and facilitate the dehydration step.
Experimental Protocol: Knoevenagel Condensation of 2-Thiophenecarboxaldehyde with 2-Cyanoacetamide
Materials:
-
2-Thiophenecarboxaldehyde
-
2-Cyanoacetamide
-
Piperidine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-thiophenecarboxaldehyde (1.0 eq) and 2-cyanoacetamide (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 10 mol%).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Catalyst Performance and Comparison
| Catalyst | Substrates | Conditions | Yield (%) | Reference |
| Piperidine | Aromatic aldehydes, 2-Cyanoacetamide | Ethanol, Reflux | 40-95 | [3] |
| Diisopropylethylammonium acetate (DIPEAc) | Aromatic aldehydes, Ethyl cyanoacetate | - | High | [4] |
| KOH (20 mol%) | 2-Thiophenecarboxaldehyde, Cyanoacetic Acid | Water, 75 °C (Microwave) | >95 | [3] |
Diagram of the Knoevenagel Condensation Workflow
Caption: Experimental workflow for the Knoevenagel condensation.
Enzymatic Synthesis: A Green Chemistry Perspective
The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of sustainability, selectivity, and mild reaction conditions. While the industrial production of acrylamide from acrylonitrile using nitrile hydratase is a well-established process, the application of enzymes for the synthesis of more complex, substituted acrylamides like 3-(2-thienyl)acrylamide is an emerging area of research.[5]
Potential Enzymatic Routes
-
Nitrile Hydratase: If the corresponding nitrile, 3-(2-thienyl)acrylonitrile, is available, a nitrile hydratase could potentially catalyze its hydration to the desired acrylamide. The substrate scope of nitrile hydratases is an active area of investigation, and enzymes with tolerance for bulkier, substituted nitriles are being explored.
-
Lipase/Amidase: Lipases and amidases are known to catalyze the formation of amide bonds. A potential route could involve the direct condensation of 3-(2-thienyl)acrylic acid with an ammonia source, or the aminolysis of an activated ester of 3-(2-thienyl)acrylic acid. However, the equilibrium of this reaction often lies towards hydrolysis in aqueous media, necessitating strategies like reaction in organic solvents or removal of water to drive the synthesis.
Challenges and Future Outlook
While enzymatic methods hold great promise, their application to the synthesis of 3-(2-thienyl)acrylamide is not yet as developed as the traditional chemical methods. Key challenges include:
-
Enzyme Discovery and Engineering: Identifying or engineering enzymes with high activity and selectivity for the specific substrates involved.
-
Substrate Availability: The enzymatic route may require starting materials that are not as readily available as those for chemical synthesis.
-
Process Optimization: Developing reaction conditions (solvent, pH, temperature) that favor the synthetic reaction over hydrolysis.
Despite these challenges, the pursuit of biocatalytic routes for the synthesis of valuable pharmaceutical intermediates like 3-(2-thienyl)acrylamide is a critical endeavor in the move towards greener and more sustainable chemical manufacturing.
Comparative Analysis and Conclusion
| Feature | Palladium-Catalyzed Heck Coupling | Knoevenagel Condensation | Enzymatic Synthesis |
| Starting Materials | Halogenated thiophene, Acrylamide | Thiophene aldehyde, Active methylene compound | Thiophene acrylonitrile, Thiophene acrylic acid/ester + ammonia source |
| Catalyst | Palladium complexes | Basic catalysts (amines, etc.) | Enzymes (nitrile hydratase, lipase, etc.) |
| Reaction Conditions | High temperature, inert atmosphere | Mild to moderate temperatures | Mild (often room temperature), aqueous or organic solvent |
| Atom Economy | Moderate | High | High |
| Yields | Generally good to excellent | Generally good to excellent | Variable, depends on enzyme and substrate |
| Advantages | Good functional group tolerance, well-established methodology | Simple procedure, high atom economy, readily available starting materials | High selectivity, mild conditions, environmentally friendly |
| Disadvantages | Use of expensive and potentially toxic heavy metal catalyst, requires inert atmosphere | Can be sensitive to catalyst choice, potential for side reactions | Limited substrate scope of known enzymes, potential for low yields due to hydrolysis |
The enzymatic synthesis of 3-(2-thienyl)acrylamide is a promising future direction. As our understanding of enzyme catalysis expands and new biocatalysts are discovered and engineered, enzymatic methods are likely to become increasingly competitive with traditional chemical syntheses, offering a greener and more sustainable path to this important pharmaceutical intermediate.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 5. Enzymatic synthesis of acrylamide: a success story not yet over - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Thienyl)acryloyl chloride
<_-3A_2-Thienyl_28_acryloyl_chloride_is_a_highly_reactive_and_corrosive_chemical_that_requires_strict_adherence_to_safety_protocols_to_prevent_serious_injury_and_property_damage._This_guide_provides_a_comprehensive_overview_of_the_essential_personal_protective_equipment_28_PPE_29_2C__handling_procedures_2C__and_emergency_responses_necessary_for_the_safe_use_of_this_compound_in_a_laboratory_setting.="" a="" senior="" application="" scientist="" with="" extensive="" experience="" in="" chemical="" synthesis="" and="" laboratory="" safety="" management="" provides="" expert="" insights="" to="" ensure="" researchers_2c__scientists_2c__and="" drug="" development="" professionals="" can="" operate="" with="" confidence="" and="" security.="" ###="" understanding="" the="" hazards:="" a="" chemist's="" perspective="" 3-_28_2-thienyl_29_acryloyl_chloride="" belongs="" to="" the="" acyl="" chloride="" family_2c__a="" class="" of="" compounds="" known="" for="" their="" high="" reactivity._the="" primary="" hazards="" associated="" with="" this="" chemical="" are:="" *="" corrosivity: ="" it="" is="" extremely="" corrosive="" to="" skin_2c__eyes_2c__and="" the="" respiratory="" tract.=""="" direct="" contact="" can="" cause="" severe="" chemical="" burns.=""="" *="" reactivity="" with="" water: ="" it="" reacts="" violently="" with="" water_2c__including="" moisture="" in="" the="" air_2c__to="" produce="" hydrochloric="" acid="" _28_hcl_29__a="" toxic="" and="" corrosive="" gas.=""="" *="" inhalation="" toxicity: ="" inhalation="" of="" vapors="" or="" aerosols="" can="" be="" fatal.=""="" it="" is="" destructive="" to="" the="" mucous="" membranes="" and="" upper="" respiratory="" tract.=""="" *="" flammability: ="" the="" compound="" is="" a="" highly="" flammable="" liquid="" and="" vapor.=""="" ###="" establishing="" a="" safe="" work="" environment:="" the="" hierarchy="" of="" controls="" before="" any="" handling="" of="" 3-_28_2-thienyl_29_acryloyl="" chloride_2c__a="" multi-layered="" safety="" approach_2c__known="" as="" the="" hierarchy="" of="" controls_2c__must="" be="" implemented.="" this="" prioritizes="" the="" most="" effective="" control="" measures="" to="" minimize="" risk.="" ```dot="" digraph="" hierarchy_of_controls="" {="" rankdir="TB" ;="" node="" [shape="box" ,="" style="rounded,filled" ];="" elimination="" [label="Elimination/Substitution" ,="" fillcolor="#EA4335" ,="" fontcolor="white" ];="" engineering="" [label="Engineering Controls\n(e.g., Fume Hood)" ,="" fillcolor="#FBBC05" ,="" fontcolor="black" ];="" administrative="" [label="Administrative Controls\n(e.g., SOPs, Training)" ,="" fillcolor="#4285F4" ,="" fontcolor="white" ];="" ppe="" [label="Personal Protective Equipment (PPE)" ,="" fillcolor="#34A853" ,="" fontcolor="white" ];="" elimination="" -=""> Engineering [label="Most Effective"]; Engineering -> Administrative; Administrative -> PPE [label="Least Effective"]; }
Caption: A streamlined workflow for the safe handling of 3-(2-Thienyl)acryloyl chloride.
Emergency Procedures: Rapid and Effective Response
In the event of an emergency, a swift and correct response is critical.
-
Spill:
-
Evacuate the immediate area and alert others.[1]
-
If the spill is large or you are not trained to handle it, call emergency services.[1]
-
For small spills, if trained and equipped, neutralize with an appropriate agent (like sodium bicarbonate for acid spills) and absorb with an inert material (e.g., vermiculite, sand).[2]
-
Place the absorbed material in a sealed container for hazardous waste disposal.[3]
-
-
Skin Contact:
-
Eye Contact:
-
Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Ingestion:
By implementing these comprehensive safety measures, laboratory professionals can mitigate the risks associated with this compound and maintain a secure research environment.
References
-
Acryloyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Acryloyl chloride - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
-
ACRYLOYL CHLORIDE MSDS - KSCL (KRISHNA). (n.d.). Retrieved from [Link]
-
Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). Retrieved from [Link]
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Retrieved from [Link]
-
Pool Chemical Spill Response Plan. (2019, November 13). Retrieved from [Link]
-
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
What to do in a chemical emergency - GOV.UK. (2024, October 10). Retrieved from [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025, May 25). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Hazardous Spill Reporting and Response Procedures | Emergency Management | Austin Community College District. (n.d.). Retrieved from [Link]
-
2 - SAFETY DATA SHEET. (2010, September 7). Retrieved from [Link]
-
10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15). Retrieved from [Link]
-
Chemical Spills - Emergency Management - Florida State University. (n.d.). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
